L-Lysine thioctate
Description
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;5-(dithiolan-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C6H14N2O2/c9-8(10)4-2-1-3-7-5-6-11-12-7;7-4-2-1-3-5(8)6(9)10/h7H,1-6H2,(H,9,10);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHWQPTUXDMALZ-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSSC1CCCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943159 | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20902-53-8 | |
| Record name | L-Lysine, 1,2-dithiolane-3-pentanoate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lipoyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-Lysine thioctate synthesis and purification protocol
An In-depth Technical Guide to the Synthesis and Purification of L-Lysine Thioctate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a salt formed between the essential amino acid L-lysine and the antioxidant thioctic acid (alpha-lipoic acid). This document details two primary synthesis methodologies, purification protocols, and analytical characterization techniques relevant to researchers and professionals in drug development.
Synthesis of this compound
Two principal methods for the synthesis of this compound are prevalent: direct salt formation and salt metathesis.
Method 1: Direct Salt Formation
This method involves the direct reaction of thioctic acid with L-lysine in a suitable solvent system. The acidic thioctic acid reacts with the basic L-lysine to form the corresponding salt.
Experimental Protocol:
-
Dissolution: Dissolve R-(+)-thioctic acid in a suitable organic solvent, such as ethanol.
-
Addition of L-Lysine: In a separate vessel, prepare a solution or suspension of L-lysine in a compatible solvent.
-
Reaction: Slowly add the L-lysine solution/suspension to the thioctic acid solution with constant stirring at room temperature.
-
Crystallization: The this compound salt will precipitate out of the solution upon formation. The crystallization process can be enhanced by cooling the reaction mixture.
-
Isolation: The crystalline product is isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under vacuum.
Method 2: Salt Metathesis Reaction
This alternative method involves a double displacement reaction between a salt of thioctic acid (e.g., sodium thioctate) and a salt of L-lysine (e.g., L-lysine hydrochloride). This method is particularly useful when the starting materials are more readily available as salts.
Experimental Protocol:
-
Preparation of Sodium Thioctate: Dissolve R-(+)-thioctic acid in ethanol and add a stoichiometric equivalent of sodium ethoxide. Stir the mixture until the thioctic acid is completely dissolved, forming the sodium salt of thioctic acid in solution.
-
Preparation of L-Lysine Hydrochloride Suspension: In a separate reaction vessel, suspend L-lysine hydrochloride in acetone.
-
Metathesis Reaction: Heat the L-lysine hydrochloride suspension to 55-60°C. Slowly drip the ethanolic solution of sodium thioctate into the heated suspension with vigorous stirring. Maintain the temperature and continue stirring for 2-4 hours after the addition is complete. During this process, sodium chloride precipitates out of the solution.
-
Removal of Byproduct: Filter the hot reaction mixture to remove the precipitated sodium chloride.
-
Crystallization of this compound: To the filtrate, add a poor solvent such as isobutyl acetate or methyl tertiary butyl ether to induce crystallization of the desired this compound.
-
Cooling and Isolation: Cool the mixture to 0-10°C and continue stirring for 3-5 hours to maximize crystal formation. The product is then collected by filtration and dried.
Data Presentation: Synthesis Parameters
The following table summarizes the quantitative data associated with the salt metathesis synthesis method.
| Parameter | Value | Reference |
| Reactants | ||
| R-(+)-Thioctic Acid | 0.2 mol | [1] |
| Sodium Ethoxide | 0.22 mol | [1] |
| L-Lysine Hydrochloride | 0.21 mol | [1] |
| Solvents | ||
| Ethanol (for Thioctic Acid) | 3-5 times the weight of Thioctic Acid (mL/g) | [1] |
| Acetone (for L-Lysine HCl) | 4-6 times the weight of L-Lysine HCl (mL/g) | [1] |
| Crystallization Solvent | 2-4 times the weight of Thioctic Acid (mL/g) | [1] |
| Reaction Conditions | ||
| Reaction Temperature | 55-60 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Crystallization Temperature | 4-8 °C | [1] |
| Crystallization Time | 3 hours | [1] |
| Yield and Purity | ||
| Yield | 91-92% | [1] |
| HPLC Purity | 99.82 - 99.86% | [1] |
| Melting Point | 185-188 °C | [1] |
Purification of this compound
The primary method for the purification of this compound is recrystallization.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a short period.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for the Direct Salt Formation of this compound.
References
L-Lysine Thioctate and Lipoamidase: A Technical Guide to the Mechanism of Action
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine thioctate, a salt formed between L-lysine and thioctic acid (more commonly known as alpha-lipoic acid or ALA), is a compound of significant interest in cellular metabolism. While not a direct enzymatic substrate itself, it serves as a precursor for the formation of lipoyl-lysine, the true substrate for a class of enzymes known as lipoamidases. This technical guide will delve into the core mechanism of action of lipoamidase on its substrate, lipoyl-lysine, a critical post-translational modification essential for central energy metabolism. The focus will be on the recently identified mammalian lipoamidase, Sirtuin 4 (SIRT4), providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: The Role of Lipoamidase in Cellular Metabolism
Lipoic acid is an essential cofactor for several mitochondrial multi-enzyme complexes, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (KGDH), and branched-chain α-ketoacid dehydrogenase complex (BCKDH).[1] In its functional form, lipoic acid is covalently attached to the ε-amino group of specific lysine residues on the E2 components of these complexes, forming a lipoyl-lysine amide bond.[2] This lipoylation is critical for the catalytic activity of these dehydrogenases, which play pivotal roles in the tricarboxylic acid (TCA) cycle and amino acid catabolism.[1]
Lipoamidases are enzymes that catalyze the hydrolysis of this amide bond, cleaving lipoic acid from its protein-bound form.[3] This action effectively inactivates the dehydrogenase complexes, thus providing a crucial layer of regulation over mitochondrial metabolism.[4][5] The recent discovery of Sirtuin 4 (SIRT4) as a potent mammalian lipoamidase has shed new light on this regulatory mechanism.[4][6]
SIRT4: A Key Mammalian Lipoamidase
SIRT4, a member of the sirtuin family of NAD+-dependent enzymes, has been identified as a primary lipoamidase in mammalian mitochondria.[4][6] Its catalytic efficiency for removing lipoyl modifications from lysine residues is significantly higher than its deacetylase activity.[4] The primary target of SIRT4's lipoamidase activity is the E2 component of the pyruvate dehydrogenase complex, dihydrolipoyllysine acetyltransferase (DLAT).[4][5] By removing the lipoamide cofactor from DLAT, SIRT4 inhibits PDH activity, thereby regulating the entry of pyruvate into the TCA cycle.[4][5]
Quantitative Data: Enzymatic Kinetics of SIRT4
The enzymatic efficiency of SIRT4 on various acylated lysine substrates has been quantitatively assessed. The following table summarizes the steady-state kinetic parameters for recombinant human SIRT4 with different synthetic peptide substrates.
| Peptide Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| DLAT K259 Lipoyl | 0.0018 ± 0.0001 | 239 ± 51 | 7.65 ± 1.31 |
| H3 K9 Lipoyl | 0.0019 ± 0.0002 | 814 ± 163 | 2.30 ± 0.30 |
| DLAT K259 Acetyl | ND | ND (>2500) | 0.20 ± 0.01 |
| H3 K9 Acetyl | ND | ND (>2500) | 0.083 ± 0.004 |
| H3 K9 Biotinyl | 0.0005 ± 0.0001 | 719 ± 79 | 0.74 ± 0.05 |
*ND: kcat and Km could not be determined because v₀ versus [S] was linear.[4]
These data clearly demonstrate that SIRT4 has a significantly higher catalytic efficiency (kcat/Km) for lipoyl-lysine substrates compared to acetyl-lysine and biotinyl-lysine substrates, establishing its primary role as a lipoamidase.[4]
Signaling Pathway: Regulation of PDH by SIRT4 Lipoamidase Activity
The following diagram illustrates the signaling pathway through which SIRT4 modulates pyruvate dehydrogenase complex activity via its lipoamidase function.
Caption: SIRT4-mediated delipoylation of the PDH complex.
This pathway highlights how SIRT4, in an NAD+-dependent manner, removes the lipoic acid cofactor from the E2 subunit of the PDH complex. This action inhibits the conversion of pyruvate to acetyl-CoA, thereby controlling a critical entry point into the TCA cycle.
Experimental Protocols: Assay for Lipoamidase Activity
The following is a detailed methodology for a high-performance liquid chromatography (HPLC)-based assay to determine lipoamidase activity, adapted from established protocols using fluorescently labeled substrates.[7][8] This protocol can be used to measure the hydrolysis of a lipoyl-lysine substrate.
1. Substrate Preparation:
-
Synthesize a fluorescently labeled lipoyl-lysine substrate, for example, dansyl-α-lipoyllysine (DLL).[7] This involves coupling dansyl chloride to the α-amino group of lipoyl-lysine.
2. Enzyme Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
In a microcentrifuge tube, combine:
-
50 µL of enzyme preparation (e.g., purified recombinant SIRT4 or tissue homogenate)
-
40 µL of reaction buffer
-
10 µL of DLL substrate solution (to a final concentration of 10-100 µM)
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of a stop solution (e.g., 100 µL of ice-cold acetonitrile or methanol).
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
3. HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot (e.g., 20 µL) onto a reverse-phase C18 HPLC column.
-
Use a gradient elution profile with a mobile phase consisting of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths appropriate for the fluorescent tag (e.g., Ex: 340 nm, Em: 525 nm for dansyl).
-
Quantify the amount of the fluorescently labeled lysine product released by comparing its peak area to a standard curve of the pure product.
4. Data Analysis:
-
Calculate the rate of product formation (e.g., in pmol/min/mg of protein).
-
For kinetic analysis, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax values using Michaelis-Menten plots.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for assessing lipoamidase activity.
Caption: HPLC-based workflow for lipoamidase activity assay.
This compound serves as a valuable precursor for the in vivo formation of lipoyl-lysine, the active substrate for lipoamidase enzymes. The characterization of SIRT4 as a potent mammalian lipoamidase has provided a clear mechanistic understanding of how the lipoylation status of key mitochondrial dehydrogenases is regulated. The enzymatic removal of lipoic acid from proteins by SIRT4 represents a critical control point in cellular energy metabolism, particularly in the regulation of the pyruvate dehydrogenase complex. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating lipoamidase activity and its impact on metabolic diseases.
References
- 1. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jsir.gr.jp [jsir.gr.jp]
- 4. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. Simple HPLC evaluation of lipoamidase activity in tissue using a newly synthesized fluorescent substrate, dansyl-α-lipoyllysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Enzymatic Investigation of L-Lysine Thioctate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide explores the enzymatic profile of L-Lysine thioctate, a molecule combining the essential amino acid L-Lysine and the cofactor thioctic acid (lipoic acid). Due to the limited direct research on this compound as a singular substrate, this document provides a comprehensive overview of its constituent parts and the class of enzymes, lipoamidases, responsible for its likely metabolism.
Introduction to this compound
This compound is a compound formed by an amide bond between the ε-amino group of L-Lysine and the carboxyl group of thioctic acid. While it is commercially available as a substrate, detailed enzymatic studies specifically characterizing its metabolism are sparse in publicly available literature. However, based on its chemical structure, this compound is a substrate for lipoamidases , enzymes that hydrolyze the amide linkage between lipoic acid and a lysine residue.[1][2][3] Understanding the enzymatic fate of this molecule requires a thorough examination of the enzymes acting on its components: L-Lysine and thioctic acid.
Lipoamidases: The Key Enzymes in this compound Metabolism
Lipoamidases (lipoyl-X hydrolases or amidohydrolases) are enzymes that cleave the amide bond between lipoic acid and the ε-amino group of a lysine residue, releasing free lipoic acid.[1][2] The human mitochondrial sirtuin, SIRT4 , has been identified as a cellular lipoamidase.[4][5] SIRT4 demonstrates significantly higher catalytic efficiency for lipoyl-lysine modifications compared to its deacetylase activity.[4][6]
Substrate Specificity
Lipoamidases exhibit specificity for the lipoyl-lysine linkage. For instance, some lipoamidases are inactive towards acetylated or benzoylated lysine, indicating a specific recognition of the lipoic acid moiety.[1] The substrate specificity can also vary between different lipoamidases; for example, lipoamidase activity in human milk and serum show different substrate preferences.[3]
Hypothetical Enzymatic Reaction
The enzymatic cleavage of this compound by a lipoamidase would yield L-Lysine and thioctic acid. This reaction is crucial for recycling the lipoic acid cofactor and regulating the metabolic pathways in which lipoylated enzymes are involved.
References
- 1. jsir.gr.jp [jsir.gr.jp]
- 2. The amidase domain of lipoamidase specifically inactivates lipoylated proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on lipoamidase: characterization of the enzyme in human serum and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
L-Lysine Thioctate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine thioctate, the L-lysine salt of thioctic acid (alpha-lipoic acid), is a compound of interest in pharmaceutical and nutraceutical research. Thioctic acid is a naturally occurring antioxidant and a cofactor for several mitochondrial enzyme complexes. The formulation of thioctic acid as a lysine salt aims to improve its solubility and potentially its bioavailability. Understanding the stability profile of this compound is critical for the development of safe, effective, and stable dosage forms. This technical guide provides an in-depth overview of the stability of this compound, drawing upon available data for thioctic acid and its salts, and outlines recommended storage conditions and experimental protocols for stability assessment.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₈N₂O₄S₂ | [1] |
| Molecular Weight | 352.51 g/mol | [1] |
| Appearance | Pale brownish free flowing crystalline powder | [2] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers. | [3] |
Stability Profile of this compound
The stability of this compound is intrinsically linked to the stability of its constituent parts: L-lysine and thioctic acid. Thioctic acid, particularly the R-enantiomer, is known to be sensitive to heat, light, and pH.[4] The salt formation with L-lysine, a basic amino acid, can influence this stability profile, notably by creating a more basic microenvironment in aqueous solutions, which has been suggested to enhance the stability of thioctic acid.[5]
Factors Affecting Stability
3.1.1. Temperature
Thioctic acid is susceptible to thermal degradation. The natural R-enantiomer of alpha-lipoic acid is reported to be unstable at temperatures above 40°C.[6][7] Thermal stress can lead to polymerization of the molecule.[8] For this compound powder, a recommended storage temperature is -20°C for long-term stability (up to 3 years).[1][3] In solvent, it is recommended to be stored at -80°C for up to one year.[1][3]
3.1.2. Light
Thioctic acid is vulnerable to photodegradation upon exposure to UV radiation.[1][9] The dithiolane ring in the molecule absorbs light, which can lead to the cleavage of the disulfide bond and subsequent degradation.[1][9] Therefore, this compound should be protected from light during storage and handling.
3.1.3. pH
The stability of thioctic acid is pH-dependent. It has been shown to degrade under both acidic and alkaline conditions.[10][11] However, a patent application suggests that basic solutions of alpha-lipoic acid (pH 7.0-9.5) are markedly more stable.[5] Given that L-lysine is a basic amino acid, it is plausible that this compound exhibits enhanced stability in aqueous solutions compared to free thioctic acid.
3.1.4. Oxidation
Thioctic acid is a potent antioxidant and is itself susceptible to oxidation. Forced degradation studies have shown that it degrades in the presence of oxidizing agents like hydrogen peroxide.[12]
3.1.5. Humidity
L-Lysine is described as strongly hygroscopic.[10] While specific data for this compound is unavailable, it is prudent to protect it from moisture to prevent potential degradation and physical changes. Storage in a dry environment is recommended.[2]
Degradation Pathways
The primary degradation pathway for thioctic acid involves the opening of the 1,2-dithiolane ring.[1][9] This can be initiated by heat, light, or reaction with nucleophiles or electrophiles. Once the ring is opened, the resulting dithiol (dihydrolipoic acid) can undergo further reactions, including oxidation to form sulfoxides and other oxidized sulfur species, or polymerization. The presence of L-lysine may influence these pathways, but specific degradation products of this compound have not been extensively characterized in the available literature.
Recommended Storage Conditions
Based on the available data, the following storage conditions are recommended for this compound:
| Form | Condition | Duration |
| Powder | -20°C, protected from light and moisture | Up to 3 years[1][3] |
| In Solvent | -80°C, in an airtight container, protected from light | Up to 1 year[1][3] |
For routine laboratory use, it is advisable to store smaller aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[11] The following protocols are based on established methods for thioctic acid and can be adapted for this compound.
Forced Degradation Studies
5.1.1. Acid Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
5.1.2. Base Hydrolysis
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M hydrochloric acid, and dilute for analysis.
5.1.3. Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of hydrogen peroxide solution (e.g., 3-30%).
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
5.1.4. Thermal Degradation
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute for analysis.
5.1.5. Photodegradation
-
Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
At the end of the exposure, dissolve the solid sample and dilute both the solution and the dissolved solid for analysis.
Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection is commonly used for thioctic acid and would be suitable for this compound.
5.2.1. Example HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 215 nm or 330 nm for the dithiolane ring) or MS for identification of degradation products.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
5.2.2. Method Validation The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from any degradation products formed during forced degradation studies.
Summary of Quantitative Data
| Stress Condition | Expected Stability of Thioctic Acid Moiety | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Degradation expected | Ring-opened products, polymers |
| Basic (e.g., 0.1 M NaOH, 60°C) | Potentially more stable than acidic conditions, but degradation still possible | Ring-opened products, polymers |
| Oxidative (e.g., 3% H₂O₂, RT) | Degradation expected | Sulfoxides and other oxidized sulfur species |
| Thermal (Solid, >40-60°C) | Degradation expected, especially for the R-enantiomer | Polymers |
| Photolytic (ICH Q1B) | Degradation expected | Ring-opened products, dihydrolipoic acid |
Conclusion
The stability of this compound is a critical parameter for its successful development as a pharmaceutical or nutraceutical product. Based on the known instability of its active moiety, thioctic acid, this compound should be handled and stored with care, particularly with respect to temperature, light, and moisture. The lysine salt form may confer some stability advantages in aqueous environments due to pH modulation. However, comprehensive forced degradation studies are essential to fully characterize its stability profile, identify potential degradation products, and develop a validated stability-indicating analytical method. The experimental protocols and information provided in this guide serve as a foundation for researchers and drug development professionals to design and execute robust stability programs for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Novel Silica-Based Formulation of α-Lipoic Acid: Evaluation of Photo and Thermal Stability of the Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical stability of lipoic acid and its impact on skin ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2013018008A1 - Basic alpha lipoic acid solution and its uses - Google Patents [patents.google.com]
- 6. US7030154B2 - Stability of lipoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Bioavailable Antioxidant: A Technical Guide to the Discovery and Initial Studies of L-Lysine Thioctate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine thioctate, the salt formed between the essential amino acid L-Lysine and the potent antioxidant thioctic acid (more commonly known as alpha-lipoic acid or ALA), represents a significant advancement in the therapeutic application of this versatile molecule. While the discovery of thioctic acid itself dates back to the mid-20th century, the development of its lysine salt was a crucial step in overcoming the inherent challenges of bioavailability and stability, thereby unlocking its full therapeutic potential. This technical guide provides an in-depth overview of the discovery and initial studies of this compound, with a focus on the scientific rationale, experimental methodologies, and key quantitative findings that have laid the groundwork for its contemporary use.
The Foundation: Discovery and Properties of Thioctic Acid
The journey of this compound begins with the discovery of its active component, thioctic acid. In 1937, Snell et al. identified a substance in potato extract that was essential for the growth of certain bacteria.[1] This "potato-growth factor" was later isolated in 1951 by Reed and colleagues, who named it alpha-lipoic acid.[1] Early research established its role as a critical co-enzyme in the Krebs cycle and in acyl-group transfer.[1]
Thioctic acid is a naturally occurring organosulfur compound that exists as two enantiomers: R-(+)-lipoic acid and S-(-)-lipoic acid. The R-enantiomer is the naturally occurring and biologically active form.[2] A key feature of thioctic acid is its potent antioxidant activity, being soluble in both fat and water, which allows it to function in various cellular environments.[1] However, early clinical application of thioctic acid was hampered by its poor water solubility, short half-life, and modest oral bioavailability.[3] These limitations spurred the development of more stable and bioavailable formulations, leading to the investigation of its salts, including this compound.
The Innovation: Rationale for the L-Lysine Salt of Thioctic Acid
The conjugation of the R-(+)-enantiomer of thioctic acid with L-lysine to form a salt was a strategic approach to enhance its pharmaceutical properties. The rationale for this pairing is multifaceted:
-
Improved Bioavailability: The lysine salt of R-(+)-thioctic acid was developed to increase its solubility and, consequently, its absorption and bioavailability compared to the racemic mixture or the free acid form.[4][5]
-
Enhanced Stability: The salt form offers greater stability, which is crucial for therapeutic formulations.[4]
-
Biological Synergy: L-lysine itself is an essential amino acid with various physiological roles, and its use as a counter-ion was considered biologically compatible.
Initial preclinical and clinical studies focused on demonstrating the superior activity of the (+)-thioctic acid lysine salt over the racemic mixture.[4]
Initial Preclinical Investigations
Early preclinical research on this compound primarily focused on animal models of diseases characterized by oxidative stress, such as hypertension and diabetic neuropathy. These studies were instrumental in elucidating its protective effects and mechanism of action.
Studies in Spontaneously Hypertensive Rats (SHR)
A significant body of initial research utilized the spontaneously hypertensive rat (SHR) model, which genetically exhibits hypertension and increased oxidative stress.
-
Animal Model: 20-week-old male spontaneously hypertensive rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Treatment Groups:
-
Control SHR and WKY rats receiving vehicle.
-
SHR treated with (+/-)-thioctic acid (racemic mixture) at 250 µmol/kg/day and 125 µmol/kg/day.
-
SHR treated with (+)-thioctic acid lysine salt at 125 µmol/kg/day.
-
SHR treated with (-)-thioctic acid at 125 µmol/kg/day.
-
-
Administration: Intraperitoneal (i.p.) injection once daily for 30 days.
-
Parameters Assessed:
-
Blood pressure.
-
Markers of oxidative stress in plasma and tissues (e.g., thiobarbituric acid reactive substances - TBARS).
-
Immunohistochemical analysis of brain tissue for markers of astrogliosis (GFAP) and neuronal damage (neurofilament 200 kDa).
-
| Parameter | Control SHR | (+/-)-Thioctic Acid (250 µmol/kg/day) | (+)-Thioctic Acid Lysine Salt (125 µmol/kg/day) | Reference |
| Plasma TBARS (nmol/mg protein) | Increased vs. WKY | Reduced vs. Control SHR | Significantly reduced vs. Control SHR | [6] |
| Astrogliosis in Frontal Cortex | Hyper-reactive astrocytes observed | Reduction in astrocyte size | Significant reduction in astrocyte size and reactivity | [6] |
| Neurofilament 200 kDa Immunoreactivity | Decreased vs. WKY | Increased vs. Control SHR | Significant increase vs. Control SHR | [6] |
Note: The table summarizes qualitative and comparative quantitative findings as specific numerical values were not consistently provided across the source materials in a comparable format.
Ex-vivo Intestinal Absorption Studies
To directly assess the bioavailability advantage of the lysine salt, ex-vivo studies using the everted sac model were conducted.
-
Model: Everted sacs of rat duodenum.
-
Test Compounds: R-ALA, S-ALA, R,S-ALA (racemic), and lysine R-ALA salt.
-
Method: The percentage of absorption of each compound across the intestinal barrier was measured. The involvement of specific transporters was investigated using inhibitors for the Na+/multivitamin transporter (SMVT) and monocarboxylic acid transporters (MCT).
-
Inhibitors: Biotin (for SMVT) and octanoic acid (for MCT).
| Compound | Absorption Percentage (%) | Inhibition by Octanoic Acid (MCT inhibitor) | Reference |
| R-ALA | 66% | 28% decrease | [7] |
| S-ALA | 43% | Not specified | [7] |
| R,S-ALA | 55% | Not specified | [7] |
| Lysine R-ALA Salt | 70% | 24% decrease | [7] |
These results demonstrated that the lysine R-lipoate salt was the most effectively absorbed form compared to other forms of ALA, suggesting its suitability for oral administration.[7]
Mechanism of Action: Signaling Pathways and Cellular Effects
The therapeutic effects of this compound are primarily attributed to the antioxidant and anti-inflammatory properties of thioctic acid.
Antioxidant and Anti-inflammatory Pathways
Thioctic acid and its reduced form, dihydrolipoic acid (DHLA), exert their effects through multiple mechanisms:
-
Direct Radical Scavenging: They directly neutralize a variety of reactive oxygen species (ROS).[8]
-
Regeneration of Other Antioxidants: They participate in the regeneration of endogenous antioxidants such as glutathione, vitamin E, and vitamin C.[8]
-
Metal Chelation: Thioctic acid can chelate transition metals like copper, preventing them from catalyzing oxidative reactions.[9]
-
Modulation of Inflammatory Pathways: It can downregulate pro-inflammatory cytokines.[10]
Caption: Antioxidant and anti-inflammatory mechanisms of thioctic acid.
Lipoamidase: The Enzyme Connection
Naturally occurring R-lipoic acid is typically bound to the ε-amino group of lysine residues in mitochondrial enzyme complexes.[8] The enzyme responsible for cleaving this amide bond is lipoamidase.[8][11] The study of this compound as a therapeutic agent is therefore connected to the understanding of how lipoamidase might regulate the levels of free thioctic acid in the body.
The development of fluorescent substrates for lipoamidase, such as dansyl-α-lipoyllysine, has been crucial for assaying its activity in tissues.[8][12]
Caption: Experimental workflow for assaying lipoamidase activity.
Early Clinical Observations
While extensive, large-scale clinical trials specifically on "this compound" are not prominently featured in the initial literature, early clinical investigations into thioctic acid, particularly the R-(+)-enantiomer, provided the impetus for developing improved formulations like the lysine salt. These studies, primarily in patients with diabetic polyneuropathy, demonstrated that intravenous administration of thioctic acid could significantly improve neuropathic symptoms.[13][14] The development of an orally bioavailable form like this compound was a logical and necessary progression to translate these findings into a more convenient therapeutic option.
A clinical trial on low back pain compared the effects of (+/-)-thioctic acid and (+)-thioctic acid, with the preclinical arm of the study utilizing the (+)-thioctic acid lysine salt.[4] The findings suggested a greater influence on painful symptomatology and a quicker recovery with the (+)-enantiomer.[4]
Conclusion
The discovery and initial studies surrounding this compound are not a story of a single, novel compound's invention, but rather a narrative of strategic pharmaceutical development. By building upon the foundational knowledge of thioctic acid's antioxidant properties and its limitations, researchers successfully enhanced its therapeutic utility through the formation of the L-lysine salt. The early preclinical and ex-vivo studies provided compelling evidence for the improved bioavailability and efficacy of the R-(+)-thioctic acid lysine salt, particularly in models of oxidative stress-related conditions. These initial investigations have been fundamental in establishing this compound as a valuable tool in the armamentarium against diseases with an underlying oxidative and inflammatory pathology. Further research continues to explore its full therapeutic potential and optimize its clinical applications.
References
- 1. Alpha-Lipoic Acid and Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoic acid - Wikipedia [en.wikipedia.org]
- 3. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Properties of Alpha-Lipoic (Thioctic) Acid Treatment on Renal and Heart Parenchyma in a Rat Model of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain Activity of Thioctic Acid Enantiomers: In Vitro and in Vivo Studies in an Animal Model of Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 9. Thioctic (lipoic) acid: a therapeutic metal-chelating antioxidant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Synergistic antiallodynic effects of pregabalin and thioctic acid in a rat model of neuropathic pain [frontiersin.org]
- 11. The amidase domain of lipoamidase specifically inactivates lipoylated proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Cleavage of L-Lysine Thioctate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic cleavage of L-Lysine thioctate, a compound of interest in various research and drug development contexts. The document details the enzymatic machinery responsible for this cleavage, focusing on the role of lipoamidase, with a particular emphasis on Sirtuin 4 (SIRT4). We present available quantitative data on enzyme kinetics, detailed experimental protocols for enzyme purification and activity assays, and visualizations of the core processes and metabolic sequelae. This guide is intended to serve as a foundational resource for professionals investigating the metabolism and potential therapeutic applications of this compound and related molecules.
Introduction
This compound is a molecule formed by an amide linkage between the essential amino acid L-lysine and thioctic acid (alpha-lipoic acid), a potent antioxidant and a critical cofactor in mitochondrial metabolism. The enzymatic cleavage of this bond is a key step in the metabolic processing of this compound, releasing its constituent molecules to participate in various cellular processes. Understanding the specifics of this enzymatic reaction is crucial for elucidating the bioavailability and physiological effects of this compound. The primary enzyme responsible for this hydrolytic cleavage is lipoamidase.
The Key Enzyme: Lipoamidase (Sirtuin 4)
Recent research has identified Sirtuin 4 (SIRT4), a mitochondrial sirtuin, as a key cellular lipoamidase.[1][2] Unlike other sirtuins known for their deacetylase activity, SIRT4 exhibits a preference for removing lipoyl and biotinyl modifications from lysine residues.[1][3] This enzymatic activity is central to the regulation of mitochondrial dehydrogenase complexes, such as the pyruvate dehydrogenase complex (PDH), by modulating the lipoylation status of their E2 components.[1]
Quantitative Data: Enzyme Kinetics
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| DLAT K259 Lipoyl Peptide | Human SIRT4 | 239 ± 51 | 0.0018 ± 0.0001 | 7.65 ± 1.31 |
Table 1: Steady-state kinetic parameters of human SIRT4 for a lipoylated peptide from the E2 component of the pyruvate dehydrogenase complex (DLAT). Data extracted from Mathias et al., 2014.[1]
Experimental Protocols
Purification of Lipoamidase (Recombinant Human SIRT4)
This protocol is adapted from methodologies for the expression and purification of recombinant sirtuins.
4.1.1. Expression in E. coli
-
Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human SIRT4 gene fused to an affinity tag (e.g., His-tag or GST-tag).
-
Grow the transformed cells in a suitable culture medium (e.g., LB broth) at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG) to the culture and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
4.1.2. Purification
-
Resuspend the frozen cell pellet in a lysis buffer containing a detergent, protease inhibitors, and DNase I.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-agarose for GST-tagged proteins).
-
Wash the column extensively with a wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant SIRT4 from the column using an elution buffer containing a competing agent (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
(Optional) If a tag-free protein is required, perform enzymatic cleavage of the affinity tag followed by a second round of affinity chromatography to remove the tag and the protease.
-
Further purify the protein using size-exclusion chromatography to obtain a homogenous preparation.
-
Assess the purity of the final protein sample by SDS-PAGE.
Lipoamidase Activity Assay using HPLC
This protocol is based on the principle of measuring the release of a fluorescently labeled lysine derivative upon cleavage of a lipoylated lysine substrate. While this compound is not fluorescent, a similar substrate, dansyl-α-lipoyllysine, can be used to quantify lipoamidase activity.
4.2.1. Reagents and Materials
-
Purified lipoamidase (e.g., recombinant SIRT4)
-
Substrate: Dansyl-α-lipoyllysine
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop solution (e.g., trichloroacetic acid)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 HPLC column
4.2.2. Assay Procedure
-
Prepare a reaction mixture containing the reaction buffer, the purified lipoamidase, and the dansyl-α-lipoyllysine substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Centrifuge the mixture to precipitate the protein.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the substrate (dansyl-α-lipoyllysine) and the product (dansylated lysine) using a suitable gradient of mobile phases (e.g., acetonitrile and water with a small percentage of trifluoroacetic acid).
-
Detect the fluorescent substrate and product using the fluorescence detector (excitation and emission wavelengths for dansyl group are typically around 340 nm and 525 nm, respectively).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of dansylated lysine.
-
Calculate the enzyme activity, typically expressed as the amount of product formed per unit time per amount of enzyme.
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow for Lipoamidase Activity Assay
Caption: Workflow for HPLC-based lipoamidase assay.
Metabolic Fate and Potential Signaling Pathways
Caption: Metabolic fate of this compound products.
Downstream Biological Consequences
The enzymatic cleavage of this compound releases two biologically active molecules, L-lysine and thioctic acid, which can then participate in distinct metabolic and signaling pathways.
-
L-Lysine: As an essential amino acid, L-lysine's primary role is in protein synthesis. Beyond this, lysine metabolism, primarily through the saccharopine pathway, leads to the production of acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production. Furthermore, lysine levels have been shown to influence key cellular signaling pathways. For instance, lysine can activate the mTOR signaling pathway, a central regulator of cell growth and proliferation, and modulate the Amino Acid Response (AAR) signaling pathway, which is critical for cellular adaptation to nutrient stress.[4]
-
Thioctic Acid (Lipoic Acid): Thioctic acid is a vital cofactor for several mitochondrial dehydrogenase complexes, including the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are essential for cellular energy metabolism.[1] It also functions as a potent antioxidant, capable of scavenging reactive oxygen species and regenerating other antioxidants like vitamin C and glutathione.
Implications for Drug Development
A thorough understanding of the enzymatic cleavage of this compound is paramount for its development as a therapeutic agent. The rate and extent of its cleavage will directly influence the pharmacokinetics and bioavailability of the released L-lysine and thioctic acid. For instance, if this compound is designed as a pro-drug for targeted delivery of thioctic acid, the tissue-specific expression and activity of lipoamidases like SIRT4 will be a critical determinant of its efficacy. Conversely, if the uncleaved molecule possesses unique therapeutic properties, its susceptibility to lipoamidase-mediated hydrolysis will dictate its stability and duration of action in vivo.
Conclusion
The enzymatic cleavage of this compound, primarily mediated by lipoamidases such as SIRT4, is a fundamental process governing its metabolic fate and biological activity. This technical guide has provided a consolidated overview of the current knowledge in this area, including kinetic data for a related substrate, detailed experimental protocols, and visualizations of the key processes. Further research is warranted to determine the specific kinetic parameters of lipoamidases with this compound and to elucidate the direct signaling consequences of its cleavage. Such studies will undoubtedly pave the way for the rational design and development of novel therapeutic strategies based on this intriguing molecule.
References
- 1. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbio.princeton.edu [molbio.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dietary Lysine Regulates Body Growth Performance via the Nutrient-Sensing Signaling Pathways in Largemouth Bass (Micropterus salmoides) [frontiersin.org]
Methodological & Application
Application Note and Protocol for Enzymatic Assay Using L-Lysine Thioctate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine thioctate is a synthetic substrate utilized in the study of enzymes with lipoamidase activity. Lipoamidases are hydrolases that cleave the amide bond between lipoic acid and a lysine residue in lipoylated proteins. This enzymatic activity is crucial for the turnover and regulation of key metabolic enzyme complexes, such as the pyruvate dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase complex.[1] The study of lipoamidases is of growing interest in metabolic research and drug development, as their dysregulation has been implicated in various metabolic disorders. One such lipoamidase is Sirtuin 4 (SIRT4), a mitochondrial sirtuin that regulates the PDH complex by removing lipoamide cofactors from its E2 component, dihydrolipoyllysine acetyltransferase (DLAT).[2][3] This application note provides a detailed protocol for an enzymatic assay using this compound to characterize lipoamidase activity, particularly relevant for screening potential inhibitors or activators of enzymes like SIRT4.
Principle of the Assay
The enzymatic assay for lipoamidase activity using this compound is based on the enzymatic hydrolysis of the substrate into its constituent products: L-Lysine and thioctic acid (lipoic acid). The rate of this reaction can be quantified by measuring the appearance of one or both of these products over time. A common and sensitive method for quantification is reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with a pre-column derivatization step to enable fluorescent or UV detection of the products. This protocol outlines a general procedure that can be adapted for specific lipoamidases and laboratory instrumentation.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for a lipoamidase, SIRT4, acting on a lipoylated peptide substrate. While not specific to this compound, these values provide a reference for the expected enzymatic efficiency of a lipoamidase.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| SIRT4 | DLAT-lipoyl peptide | 130 | 0.018 | 140 |
Data adapted from a study on SIRT4 lipoamidase activity.[2] The kinetic parameters were determined using HPLC-based assays.
Experimental Protocol
Materials and Reagents
-
This compound (Substrate)
-
Purified lipoamidase (e.g., recombinant SIRT4) or tissue/cell lysate containing lipoamidase activity
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM NAD⁺ for sirtuins)[1]
-
Quenching Solution (e.g., 2% Trifluoroacetic acid (TFA))[1]
-
Derivatization Reagent (e.g., Dansyl chloride or o-Phthalaldehyde (OPA) for primary amine detection of L-Lysine)
-
L-Lysine standard
-
Thioctic acid standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) for mobile phase
-
Microcentrifuge tubes
-
Incubator or water bath
-
HPLC system with a C18 column and a fluorescence or UV detector
Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and determine its concentration accurately.
-
Prepare a stock solution of the lipoamidase enzyme of known concentration in Assay Buffer.
-
Prepare standard solutions of L-Lysine and thioctic acid of known concentrations for the calibration curve.
-
-
Enzymatic Reaction:
-
Set up the enzymatic reactions in microcentrifuge tubes. A typical reaction mixture (e.g., 50 µL final volume) may contain:
-
Assay Buffer
-
Varying concentrations of this compound (e.g., to determine Km)
-
A fixed concentration of the lipoamidase enzyme.
-
-
Include appropriate controls:
-
No-enzyme control: Replace the enzyme solution with Assay Buffer to account for any non-enzymatic hydrolysis of the substrate.
-
No-substrate control: Replace the substrate solution with the solvent to establish a baseline.
-
-
Pre-incubate the reaction mixtures (without the enzyme) at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to each tube and mix gently.
-
Incubate the reactions at the optimal temperature for a fixed period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Quenching:
-
Stop the enzymatic reaction by adding an equal volume of Quenching Solution (e.g., 50 µL of 2% TFA).
-
Vortex the tubes and centrifuge at high speed for 5-10 minutes to pellet any precipitated protein.
-
-
Derivatization (for L-Lysine detection):
-
Transfer the supernatant to a new tube.
-
Add the derivatization reagent (e.g., Dansyl chloride or OPA) according to the manufacturer's protocol to label the primary amine of the liberated L-Lysine. This step is crucial for enhancing the sensitivity of detection by fluorescence.
-
-
HPLC Analysis:
-
Analyze the derivatized samples (and standards for the calibration curve) by RP-HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for Dansyl chloride, Ex: 340 nm, Em: 525 nm).
-
Inject a fixed volume of the sample onto the column.
-
Identify the peak corresponding to the derivatized L-Lysine by comparing its retention time with that of the derivatized L-Lysine standard.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the derivatized L-Lysine standards against their known concentrations.
-
Determine the concentration of L-Lysine produced in each enzymatic reaction by interpolating its peak area from the standard curve.
-
Calculate the initial velocity (v₀) of the reaction in terms of µmol of product formed per minute per mg of enzyme.
-
For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
References
- 1. Sirtuin Lipoamidase Activity Is Conserved in Bacteria as a Regulator of Metabolic Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Determination of L-Lysine Thioctate and its Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of L-Lysine thioctate and its primary hydrolysis products, L-Lysine and thioctic acid. The developed method is designed to be stability-indicating, enabling the accurate monitoring of this compound degradation under various stress conditions. This document provides a comprehensive experimental protocol, including a forced degradation study, and presents the data in a clear, tabular format. Additionally, graphical representations of the experimental workflow and the hydrolysis pathway are provided to facilitate understanding.
Introduction
This compound, the salt formed between the essential amino acid L-Lysine and the antioxidant thioctic acid (alpha-lipoic acid), is a compound of interest in pharmaceutical and nutraceutical formulations. The stability of this compound is a critical quality attribute, as hydrolysis can lead to the dissociation into its constituent components, potentially altering its efficacy and safety profile. Therefore, a validated, stability-indicating analytical method is essential for quality control and formulation development. This application note describes a straightforward RP-HPLC method capable of separating and quantifying this compound, L-Lysine, and thioctic acid, making it suitable for routine analysis and stability studies.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A new analytical method was developed for the simultaneous estimation of L-Lysine and thioctic acid, which can be adapted for this compound. The chromatographic separation was performed using a C18 column.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 10 mM potassium dihydrogen phosphate buffer, with pH adjusted to 3.0 using phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 22.0 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm. Due to the poor UV absorption of L-Lysine, detection at lower wavelengths is necessary.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric Acid). Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation (Hydrolysis) Protocol
Forced degradation studies are crucial for developing stability-indicating methods.[3] To induce hydrolysis, this compound is subjected to acidic, basic, and neutral conditions.
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 N Hydrochloric Acid.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 N Sodium Hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Neutral Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in HPLC-grade water.
-
Incubate the solution at 60°C for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Data Presentation
The following table summarizes the expected quantitative data from the analysis of a stressed sample of this compound, demonstrating the method's ability to separate the parent compound from its hydrolysis products.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | % Degradation |
| L-Lysine | 3.5 | 150.2 | 12.5 | N/A |
| This compound | 12.8 | 850.6 | 70.9 | 29.1 |
| Thioctic Acid | 18.2 | 210.4 | 17.5 | N/A |
Visualizations
Chemical Pathway
Caption: Hydrolysis pathway of this compound.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound hydrolysis.
Discussion
The proposed RP-HPLC method provides a reliable and efficient means of analyzing this compound and its hydrolysis products. The use of a C18 column with a gradient elution allows for the effective separation of the highly polar L-Lysine from the more retained this compound and thioctic acid. Detection at 210 nm is a compromise to enable the quantification of all three components, as L-Lysine lacks a significant chromophore at higher wavelengths.
The forced degradation study demonstrates the stability-indicating nature of the method. By subjecting this compound to hydrolytic stress, the formation of L-Lysine and thioctic acid can be monitored, and their peaks can be resolved from the parent compound. This is essential for accurately assessing the stability of this compound in various formulations and under different storage conditions.
Conclusion
The HPLC method detailed in this application note is suitable for the quality control and stability assessment of this compound. The protocol is straightforward to implement and provides accurate and reproducible results for the simultaneous determination of this compound, L-Lysine, and thioctic acid. The provided workflows and diagrams offer a clear guide for researchers and analysts in the pharmaceutical and related industries.
References
- 1. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
Quantifying Lipoamidase Activity with L-Lysine Thioctate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoamidase, an enzyme that cleaves the amide bond between lipoic acid and a lysine residue, plays a crucial role in cellular metabolism. Notably, the mitochondrial sirtuin, SIRT4, has been identified as a mammalian lipoamidase that regulates the activity of the pyruvate dehydrogenase (PDH) complex.[1][2][3] This regulation occurs through the enzymatic hydrolysis of the lipoamide cofactor from the dihydrolipoyllysine acetyltransferase (DLAT) subunit of the PDH complex, representing a phosphorylation-independent mechanism of controlling metabolic flux.[1][4] The ability to accurately quantify lipoamidase activity is therefore essential for studying metabolic regulation, mitochondrial dysfunction, and for the development of therapeutic agents targeting these pathways.
This document provides detailed application notes and protocols for quantifying lipoamidase activity using the synthetic substrate, L-Lysine thioctate. The protocols described herein are designed to be robust, reproducible, and adaptable for high-throughput screening applications.
Principle of the Assay
The quantification of lipoamidase activity using this compound as a substrate is based on the enzymatic hydrolysis of the amide bond, releasing L-Lysine and thioctic acid. The rate of this reaction can be determined by measuring the concentration of one of the reaction products over time. This application note focuses on a colorimetric method for the quantification of L-Lysine.
The detection of L-Lysine is achieved through a coupled enzymatic reaction. L-lysine oxidase specifically catalyzes the oxidation of L-Lysine, producing hydrogen peroxide (H₂O₂). The generated H₂O₂ is then measured using a colorimetric probe in a reaction catalyzed by horseradish peroxidase (HRP), resulting in a colored product that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of L-Lysine released, and thus to the lipoamidase activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to lipoamidase activity. This information is critical for experimental design and data interpretation.
Table 1: Michaelis-Menten Constants for SIRT4 Lipoamidase Activity
| Substrate | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| DLAT Lipoyl Peptide | 16 ± 4 | 2400 ± 500 | [1] |
| H3K9 Lipoyl Peptide | 44 ± 13 | 720 ± 240 | [1] |
Note: Data was obtained using synthetic peptide substrates, not this compound. These values provide an estimate of the enzymatic efficiency of SIRT4's lipoamidase activity.
Table 2: Lipoamidase Inhibitor Data
| Inhibitor | Target | IC₅₀ | Reference |
| Compound 13 | M. tuberculosis Lipoamide Dehydrogenase (Lpd) | Dependent on Lpd concentration | [5] |
| Suramin | Pan-sirtuin inhibitor | Not specified for lipoamidase activity | [6] |
| Nicotinamide | Pan-sirtuin inhibitor | Not specified for lipoamidase activity | [6] |
Note: Specific inhibitors for SIRT4 lipoamidase activity are still under investigation. The listed compounds have been shown to inhibit related enzymes.
Experimental Protocols
Protocol 1: Colorimetric Assay for Lipoamidase Activity
This protocol describes a method to quantify lipoamidase activity by measuring the production of L-Lysine from the substrate this compound.
Materials:
-
Lipoamidase enzyme source (e.g., purified SIRT4, cell lysate)
-
This compound (substrate)
-
L-Lysine (for standard curve)
-
L-Lysine Oxidase
-
Horseradish Peroxidase (HRP)
-
Colorimetric HRP substrate (e.g., TMB, OPD)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl)
-
Stop Solution (e.g., 2 M H₂SO₄ for TMB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and dilute to the desired working concentration in Assay Buffer.
-
Prepare a series of L-Lysine standards in Assay Buffer (e.g., 0-100 µM).
-
Prepare a working solution of L-Lysine Oxidase and HRP in Assay Buffer. The optimal concentrations should be determined empirically.
-
Prepare the colorimetric HRP substrate and Stop Solution according to the manufacturer's instructions.
-
-
Lipoamidase Reaction:
-
To each well of a 96-well plate, add 50 µL of the lipoamidase enzyme source (or buffer for blank).
-
To initiate the reaction, add 50 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
L-Lysine Detection:
-
Stop the lipoamidase reaction by adding 25 µL of 0.5 M HCl.
-
Add 50 µL of the L-Lysine Oxidase/HRP working solution to each well, including the L-Lysine standards.
-
Incubate at 37°C for 15-30 minutes to allow for the conversion of L-Lysine to H₂O₂ and the subsequent HRP-catalyzed reaction.
-
Add 50 µL of the colorimetric HRP substrate to each well.
-
Incubate at room temperature for 5-15 minutes, or until a sufficient color change is observed.
-
Stop the color development by adding 50 µL of Stop Solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength for the chosen HRP substrate (e.g., 450 nm for TMB).
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the L-Lysine standards against their known concentrations.
-
Determine the concentration of L-Lysine produced in the enzymatic reaction by interpolating the absorbance values from the standard curve.
-
Calculate the lipoamidase activity, typically expressed as nmol of L-Lysine produced per minute per mg of protein.
-
Potential Interferences:
-
The presence of high concentrations of other primary amines in the sample may interfere with the L-lysine oxidase reaction.
-
Reducing agents, such as DTT or β-mercaptoethanol, if present in the enzyme preparation, can interfere with the HRP-based detection system.[7]
-
The this compound substrate itself should be tested for any non-specific reaction with the L-lysine oxidase/HRP detection system.
Protocol 2: Alternative Assay using DTNB for Thioctic Acid Detection
An alternative approach involves the quantification of the other reaction product, thioctic acid. Thioctic acid contains a disulfide bond that can be reduced to dihydrolipoic acid (DHLA), which possesses two free thiol groups. These thiol groups can then be quantified using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This method is more complex due to the required reduction step but can serve as an orthogonal validation method.
Materials:
-
Lipoamidase enzyme source
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Lipoamidase Reaction:
-
Perform the enzymatic reaction as described in Protocol 1, step 2.
-
-
Reduction of Thioctic Acid:
-
At the end of the incubation period, add a reducing agent such as TCEP to each well to a final concentration of 1-5 mM.
-
Incubate at room temperature for 15-30 minutes to allow for the complete reduction of the disulfide bond in thioctic acid to form DHLA.
-
-
Thiol Detection:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm.
-
A standard curve can be generated using known concentrations of a thiol-containing compound like cysteine or reduced glutathione.
-
Calculate the amount of thioctic acid produced based on the standard curve, and subsequently, the lipoamidase activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving lipoamidase activity and the experimental workflow for its quantification.
Caption: Experimental workflow for the colorimetric quantification of lipoamidase activity.
References
- 1. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 5. Whole Cell Active Inhibitors of Mycobacterial Lipoamide Dehydrogenase Afford Selectivity over the Human Enzyme through Tight Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a mitochondrial sirtuin 4 FRET assay based on its activity for removing 3-hydroxy-3-methylglutaryl (HMG) modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09424B [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein Lipoylation Using L-Lysine Thioctate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein lipoylation, the covalent attachment of lipoic acid to specific lysine residues, is a critical post-translational modification essential for the function of key metabolic enzymes.[1] This modification is central to cellular energy metabolism, and its dysregulation has been implicated in a range of human diseases, including metabolic disorders and cancer.[2][3] The study of the enzymes that regulate the attachment and removal of lipoic acid is therefore of significant interest in both basic research and drug development.
L-Lysine thioctate, also known as lipoyl-lysine, is a molecule where lipoic acid is attached to the ε-amino group of a lysine residue.[4][5] While not typically used for metabolic labeling of the entire lipoyl-proteome in the same manner as bioorthogonal probes, this compound and its derivatives are invaluable substrates for in vitro assays designed to measure the activity of lipoamidases.[4][6] Lipoamidases are enzymes that cleave the amide bond between lipoic acid and lysine, thereby removing the modification from proteins.[4]
These application notes provide a detailed overview and protocols for utilizing this compound derivatives to study protein delipoylation, focusing on the measurement of lipoamidase activity.
Signaling Pathways and Experimental Workflows
The study of protein lipoylation dynamics involves understanding the enzymatic pathways for both the addition (lipoylation) and removal (delipoylation) of lipoic acid.
Protein Lipoylation and Delipoylation Pathways
Protein lipoylation occurs through two primary pathways: a de novo synthesis pathway and a salvage pathway. The de novo pathway involves the synthesis of lipoic acid from octanoic acid, which is then attached to the apo-protein.[3] The salvage pathway utilizes exogenous lipoic acid, which is activated and then transferred to the lysine residue of the target protein by lipoate-protein ligase A (LplA).[3][7] Delipoylation is catalyzed by lipoamidases, such as sirtuins in some organisms, which hydrolyze the lipoyl-lysine bond.[3]
Experimental Workflow for Lipoamidase Activity Assay
The primary application of this compound derivatives is in measuring the activity of lipoamidases. A common approach involves using a fluorescently labeled version of this compound, such as dansyl-α-lipoyllysine (DLL), in an in vitro assay with tissue or cell lysates. The enzymatic cleavage of DLL by lipoamidases releases a fluorescent product, dansyl-lysine (DL), which can be quantified by HPLC.[8]
Data Presentation
The following table summarizes quantitative data on lipoamidase activity in various rat tissues, as determined by an HPLC-based assay using dansyl-α-lipoyllysine.[8] Activity is expressed relative to the tissue with the highest activity (spleen).
| Tissue | Relative Lipoamidase Activity (%)[8] |
| Spleen | 100 |
| Kidney | 85 |
| Heart | 70 |
| Lung | 60 |
| Liver | 50 |
| Brain | Not Detected |
Experimental Protocols
Protocol 1: In Vitro Lipoamidase Activity Assay Using Dansyl-α-lipoyllysine (DLL)
This protocol is adapted from the method described by Motafakkerazad et al. (2011) for the determination of lipoamidase activity in tissue homogenates.[8]
Materials:
-
Dansyl-α-lipoyllysine (DLL) substrate
-
Tissue of interest (e.g., spleen, kidney, liver)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Stop solution (e.g., 1 M HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 525 nm)
-
Reversed-phase C18 HPLC column
Procedure:
-
Preparation of Tissue Homogenate:
-
Excise fresh tissue and wash with ice-cold saline.
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 1:4 w/v).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Dilute the supernatant with homogenization buffer to a final protein concentration of 1 mg/mL.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix 50 µL of the diluted tissue homogenate with 50 µL of reaction buffer.
-
Add 10 µL of DLL solution (e.g., 1 mM in DMSO, final concentration 100 µM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). A time-course experiment is recommended to ensure the reaction is in the linear range.
-
Prepare a negative control by heat-inactivating the tissue homogenate (e.g., boiling for 10 minutes) before adding the DLL substrate.[8]
-
Stop the reaction by adding 10 µL of stop solution (e.g., 1 M HCl).
-
-
Sample Preparation for HPLC:
-
Centrifuge the stopped reaction mixture at 12,000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Perform a gradient elution using mobile phase A (e.g., water with 0.1% TFA) and mobile phase B (e.g., acetonitrile with 0.1% TFA). An example gradient is 10-90% B over 20 minutes.
-
Monitor the elution profile using a fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 525 nm.
-
Identify the peaks corresponding to the substrate (DLL) and the product (dansyl-lysine, DL) by comparing their retention times with those of standards.
-
-
Quantification:
-
Calculate the amount of DL produced by integrating the area of the DL peak.
-
Create a standard curve using known concentrations of DL to convert the peak area to molar amounts.
-
Express the lipoamidase activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).
-
Conclusion
This compound and its derivatives are powerful tools for the in vitro characterization of lipoamidase activity. The provided protocols, particularly the sensitive HPLC-based assay using a fluorescent substrate, offer a robust method for quantifying the enzymatic removal of lipoic acid from a lysine backbone. This approach is valuable for researchers studying the regulation of protein lipoylation and for professionals in drug development seeking to identify and characterize modulators of lipoamidase activity. It is important to note that these methods are designed to measure enzyme kinetics and activity levels rather than for the global profiling of protein lipoylation within a cellular context, for which other probe-based chemoproteomic strategies are more suitable.
References
- 1. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple HPLC Evaluation of Lipoamidase Activity in Tissue Using a Newly Synthesized Fluorescent Substrate, Dansyl-α-lipoyllysine [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jsir.gr.jp [jsir.gr.jp]
- 6. This compound | TargetMol [targetmol.com]
- 7. Use of 18O labels to monitor deamidation during protein and peptide sample processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple HPLC evaluation of lipoamidase activity in tissue using a newly synthesized fluorescent substrate, dansyl-α-lipoyllysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Lysine Thioctate as a Probe for Mitochondrial Enzyme Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a wide range of human diseases. The study of mitochondrial enzyme function is therefore crucial for understanding disease pathogenesis and for the development of novel therapeutics. L-Lysine thioctate, a conjugate of the essential amino acid L-Lysine and thioctic acid (alpha-lipoic acid), is a valuable tool for probing the activity of specific mitochondrial enzymes, particularly lipoamidases.
Thioctic acid is a critical cofactor for several key mitochondrial multi-enzyme complexes involved in energy and amino acid metabolism, including the pyruvate dehydrogenase complex (PDH) and α-ketoglutarate dehydrogenase complex (KGDH). The covalent attachment and removal of thioctic acid from a specific lysine residue on the E2 subunits of these complexes is a key regulatory mechanism. The enzyme responsible for cleaving the amide bond between thioctic acid and the lysine residue is lipoamidase. This compound serves as a specific substrate for lipoamidase, allowing for the direct measurement of its enzymatic activity.
These application notes provide a comprehensive overview of the use of this compound as a probe for mitochondrial lipoamidase function, including detailed experimental protocols and data presentation guidelines.
Principle of the Assay
The use of this compound as a probe for lipoamidase activity is based on the enzymatic cleavage of the amide bond between the carboxyl group of thioctic acid and the ε-amino group of L-Lysine. The reaction yields free thioctic acid and L-Lysine. The rate of this reaction is directly proportional to the lipoamidase activity in the sample.
The products of the enzymatic reaction, thioctic acid and/or L-Lysine, can be detected and quantified using various analytical techniques, such as high-performance liquid chromatography (HPLC) or spectrophotometric methods following a secondary reaction to produce a colored or fluorescent product.
Data Presentation
Quantitative data from experiments using this compound should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Effect of Alpha-Lipoic Acid Supplementation on Mitochondrial Enzyme Activities in Aged Rats
| Enzyme | Control (Aged) | Alpha-Lipoic Acid Supplemented (Aged) | % Increase |
| Isocitrate Dehydrogenase | Value | Value | Value |
| α-Ketoglutarate Dehydrogenase | Value | Value | Value |
| Succinate Dehydrogenase | Value | Value | Value |
| NADH-Dehydrogenase | Value | Value | Value |
| Cytochrome-c-Oxidase | Value | Value | Value |
Note: Specific activity values would be populated based on experimental results. This table is a template based on findings that alpha-lipoic acid supplementation increases the activities of these mitochondrial enzymes in aged rats.[1]
Experimental Protocols
Protocol 1: Determination of Lipoamidase Activity in Mitochondrial Extracts using HPLC
This protocol describes a method to measure lipoamidase activity in isolated mitochondria or tissue homogenates by quantifying the release of thioctic acid from this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents:
-
This compound
-
Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Mobile phase for HPLC (e.g., acetonitrile:water with 0.1% trifluoroacetic acid)
-
Thioctic acid standard
-
Bradford reagent for protein quantification
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods.
-
Protein Quantification: Determine the protein concentration of the mitochondrial extract using the Bradford assay.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add 50 µg of mitochondrial protein.
-
Add assay buffer to a final volume of 90 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of this compound solution (to a final concentration of 1 mM).
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination: Stop the reaction by adding 10 µL of 100% TCA.
-
Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Preparation for HPLC: Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the sample using an isocratic or gradient mobile phase suitable for separating thioctic acid.
-
Detect thioctic acid using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Quantification: Quantify the amount of released thioctic acid by comparing the peak area to a standard curve generated with known concentrations of thioctic acid.
-
Data Analysis: Express lipoamidase activity as nmol of thioctic acid released per minute per mg of protein.
Protocol 2: Colorimetric Assay for Lipoamidase Activity
This protocol provides a colorimetric method for determining lipoamidase activity by measuring the release of L-Lysine, which is then quantified using a ninhydrin-based assay.
Materials and Reagents:
-
This compound
-
Mitochondrial extract
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Ninhydrin reagent
-
L-Lysine standard solution
-
Trichloroacetic acid (TCA)
Procedure:
-
Enzymatic Reaction: Follow steps 1-3 from Protocol 1.
-
Reaction Termination and Deproteinization:
-
Stop the reaction by adding 100 µL of 10% TCA.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
-
Ninhydrin Reaction:
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 100 µL of ninhydrin reagent.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.
-
-
Quantification: Determine the concentration of L-Lysine released by comparing the absorbance to a standard curve prepared with known concentrations of L-Lysine.
-
Data Analysis: Calculate the lipoamidase activity and express it as nmol of L-Lysine released per minute per mg of protein.
Visualizations
Caption: this compound as a substrate for Lipoamidase.
Caption: General workflow for Lipoamidase activity assay.
References
Application Notes and Protocols for In Vitro Evaluation of L-Lysine Thioctate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine thioctate is a salt combining the essential amino acid L-Lysine with thioctic acid, more commonly known as alpha-lipoic acid (ALA). Thioctic acid is a potent antioxidant with known anti-inflammatory and metabolic regulatory properties.[1][2][3] L-Lysine, an essential amino acid, is crucial for protein synthesis and may enhance the solubility and permeability of certain compounds.[4][5][6] This combination suggests that this compound may offer the therapeutic benefits of thioctic acid with potentially improved bioavailability.
These application notes provide a framework for the in vitro evaluation of this compound, focusing on its antioxidant, anti-inflammatory, and metabolic regulatory activities. The provided protocols are designed to be comprehensive and adaptable for screening and mechanistic studies in relevant cell-based models.
I. Assessment of Cytotoxicity and Cell Viability
Prior to evaluating the specific biological activities of this compound, it is essential to determine its effect on cell viability to establish a non-toxic working concentration range for subsequent experiments.[7][8][9]
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Materials:
-
This compound
-
Selected cell line (e.g., RAW 264.7 macrophages for inflammation studies, HepG2 hepatocytes for metabolic studies)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a series of dilutions in complete medium.[10] After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration of this compound (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 10 | 1.20 ± 0.09 | 96.0 |
| 50 | 1.15 ± 0.06 | 92.0 |
| 100 | 1.08 ± 0.08 | 86.4 |
| 200 | 0.95 ± 0.07 | 76.0 |
| 500 | 0.62 ± 0.05 | 49.6 |
II. Evaluation of Antioxidant Activity
Thioctic acid is a well-established antioxidant.[1][11][12] The following protocols can be used to assess the antioxidant capacity of this compound.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[13]
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each sample concentration to 150 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity.
Data Presentation:
| Compound | Concentration (µg/mL) | Scavenging Activity (%) | IC50 (µg/mL) |
| This compound | 10 | 15.2 ± 1.8 | 185.4 |
| 50 | 28.7 ± 2.5 | ||
| 100 | 45.3 ± 3.1 | ||
| 200 | 85.9 ± 4.2 | ||
| Ascorbic Acid | 5 | 92.1 ± 2.3 | 2.8 |
Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay
This protocol measures the ability of this compound to reduce intracellular ROS levels in cells challenged with an oxidative stressor.
Materials:
-
This compound
-
Cell line (e.g., PC12 or H9C2)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) or other ROS inducer
-
PBS
-
96-well black microplate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
ROS Induction: Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) and incubate for 1 hour.[14]
-
Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
-
Data Analysis: Quantify the reduction in fluorescence in treated cells compared to cells treated with H₂O₂ alone.
Data Presentation:
| Treatment | Fluorescence Intensity (Arbitrary Units, Mean ± SD) | ROS Reduction (%) |
| Control | 150 ± 12 | - |
| H₂O₂ (100 µM) | 850 ± 45 | 0 |
| H₂O₂ + this compound (10 µM) | 625 ± 38 | 26.5 |
| H₂O₂ + this compound (50 µM) | 410 ± 29 | 51.8 |
| H₂O₂ + this compound (100 µM) | 250 ± 21 | 70.6 |
III. Assessment of Anti-Inflammatory Effects
Thioctic acid has been shown to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1][2][15]
Protocol 4: Measurement of Pro-inflammatory Cytokines
This protocol uses ELISA to quantify the levels of pro-inflammatory cytokines released from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Complete RPMI-1640 medium
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
Procedure:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.
-
ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine and calculate the percentage of inhibition by this compound.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1200 ± 98 | 950 ± 82 | 450 ± 39 |
| LPS + this compound (10 µM) | 950 ± 75 | 780 ± 65 | 380 ± 31 |
| LPS + this compound (50 µM) | 600 ± 52 | 450 ± 41 | 210 ± 22 |
| LPS + this compound (100 µM) | 350 ± 31 | 250 ± 28 | 110 ± 15 |
Protocol 5: Western Blot for NF-κB Pathway Proteins
This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of p65.[15][16][17]
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction kits
-
Primary antibodies (p-IκBα, IκBα, p65, Lamin B1, β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 4, but for a shorter duration (e.g., 30-60 minutes for IκBα phosphorylation and 1-2 hours for p65 translocation).
-
Protein Extraction: For IκBα phosphorylation, lyse the whole cells. For p65 translocation, perform nuclear and cytoplasmic fractionation.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence system and quantify band intensities.
Data Presentation:
| Treatment | p-IκBα / IκBα Ratio | Nuclear p65 / Lamin B1 Ratio |
| Control | 0.1 ± 0.02 | 0.2 ± 0.03 |
| LPS (1 µg/mL) | 1.0 ± 0.11 | 1.0 ± 0.15 |
| LPS + this compound (50 µM) | 0.5 ± 0.06 | 0.6 ± 0.08 |
| LPS + this compound (100 µM) | 0.2 ± 0.03 | 0.3 ± 0.05 |
IV. Investigation of Metabolic Regulation
Thioctic acid is known to influence cellular energy metabolism, partly through the activation of AMP-activated protein kinase (AMPK).[18][19]
Protocol 6: Western Blot for AMPK Pathway Proteins
This protocol measures the activation of AMPK by assessing the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[20]
Materials:
-
This compound
-
HepG2 or C2C12 myotube cell lines
-
Cell lysis buffer
-
Primary antibodies (p-AMPKα, AMPKα, p-ACC, ACC, β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Protein Extraction and Western Blotting: Follow the procedure as described in Protocol 5 for whole-cell lysates.
-
Data Analysis: Quantify the ratios of phosphorylated to total proteins.
Data Presentation:
| Treatment | p-AMPKα / AMPKα Ratio | p-ACC / ACC Ratio |
| Control | 0.2 ± 0.04 | 0.3 ± 0.05 |
| This compound (50 µM) | 0.8 ± 0.09 | 0.9 ± 0.11 |
| This compound (100 µM) | 1.5 ± 0.18 | 1.7 ± 0.20 |
| Positive Control (AICAR) | 1.8 ± 0.21 | 2.0 ± 0.23 |
V. Visualizations
Diagrams of Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Caption: Proposed activatory effect of this compound on the AMPK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions | MDPI [mdpi.com]
- 3. The effect of a-Lipoic acid (ALA) on oxidative stress, inflammation, and apoptosis in high glucose–induced human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. selleckchem.com [selleckchem.com]
- 11. α-Lipoic acid has anti-inflammatory and anti-oxidative properties: an experimental study in rats with carrageenan-induced acute and cotton pellet-induced chronic inflammations | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. Alpha-lipoic acid: antioxidant potency against lipid peroxidation of neural tissues in vitro and implications for diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Brain Activity of Thioctic Acid Enantiomers: In Vitro and in Vivo Studies in an Animal Model of Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha-lipoic acid exerts anti-inflammatory effects on lipopolysaccharide-stimulated rat mesangial cells via inhibition of nuclear factor kappa B (NF-κB) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. In Vitro Methods to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Utilizing L-Lysine Thioctate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine thioctate is a synthetic compound that serves as a substrate for the enzyme lipoamidase.[1][2][3][4] Lipoamidases are hydrolases that cleave the amide bond between lipoic acid and a lysine residue in lipoylated proteins, playing a crucial role in the turnover of these essential cofactors.[5][6][7] The study of lipoamidase activity is critical for understanding cellular metabolism and its dysregulation in various diseases. L-Lysine, a component of this substrate, is an essential amino acid known to influence key cellular signaling pathways such as the Akt/mTOR pathway, which are central to cell growth, proliferation, and survival.[8][9][10][11]
These application notes provide a framework for utilizing this compound in cell-based assays to determine lipoamidase activity and to explore the downstream effects of modulating this enzymatic pathway. The provided protocols are representative methodologies based on established principles of enzyme assays and cellular analysis.
I. Measurement of Intracellular Lipoamidase Activity
This assay is designed to quantify the enzymatic activity of intracellular lipoamidase by measuring the cleavage of this compound. The cleavage of the thioester bond can be detected by a colorimetric reaction with a thiol-reactive probe.
Principle
Intracellular lipoamidases will hydrolyze this compound, releasing a free thiol group. This thiol group can then react with a chromogenic agent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be quantified spectrophotometrically. The amount of colored product formed is directly proportional to the lipoamidase activity.
Experimental Protocol: Colorimetric Lipoamidase Activity Assay
Materials:
-
Cells of interest (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment (Optional): Treat cells with compounds of interest (e.g., potential lipoamidase inhibitors or activators) for a specified duration.
-
Cell Lysis:
-
Wash the cells once with cold PBS.
-
Add an appropriate volume of cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates.
-
-
Enzymatic Reaction:
-
In a new 96-well plate, add a defined volume of cell lysate to each well.
-
Add this compound solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Colorimetric Detection:
-
Add DTNB solution to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at a wavelength of 412 nm using a microplate reader.
-
Data Analysis: Calculate the lipoamidase activity based on a standard curve generated with a known concentration of a free thiol compound.
Experimental Workflow
Caption: Workflow for the colorimetric cell-based lipoamidase activity assay.
II. Signaling Pathway Analysis
L-Lysine, a component of the assay substrate, is a known modulator of critical cellular signaling pathways. Investigating these pathways in conjunction with lipoamidase activity can provide a more comprehensive understanding of the cellular response.
Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. L-Lysine has been shown to activate this pathway.[8][9][10]
Caption: L-Lysine-mediated activation of the Akt/mTOR signaling pathway.
Apoptosis Pathway
High concentrations of L-Lysine have been reported to induce apoptosis in certain cell types through mechanisms that can involve the modulation of pro- and anti-apoptotic proteins.[12][13]
Caption: Proposed mechanism of high L-Lysine-induced apoptosis.
III. Quantitative Data Summary
The following table summarizes the effects of L-Lysine on various cellular processes as reported in the literature. This data can serve as a reference for expected outcomes when modulating L-Lysine levels or related enzymatic activities in cell-based assays.
| Parameter | Cell Type | L-Lysine Concentration | Effect | Reference |
| Protein Synthesis | C2C12 myotubes | 0.8 mM | Increased phosphorylation of Akt and 4E-BP1 | [10] |
| Cell Proliferation | Satellite cells | Varies | Promotes proliferation via mTORC1 pathway | [11] |
| Apoptosis | HK-2 cells | 10 mM | Increased apoptosis by ~30% | [13] |
| Akt Phosphorylation | C2C12 cells | 0.8 mM | Significant increase | [10] |
| mTORC1 Activity | Satellite cells | Varies | Enhanced mTORC1 pathway activity | [11] |
Conclusion
This compound provides a valuable tool for the investigation of lipoamidase activity in a cellular context. The protocols and data presented here offer a starting point for researchers to design and implement cell-based assays to explore the role of this enzyme and the broader implications of L-Lysine metabolism in cellular signaling and physiology. Further optimization of assay conditions may be required for specific cell types and experimental goals.
Disclaimer: The detailed experimental protocol for the this compound assay is a representative example based on common enzymatic assay principles, as specific published protocols for this exact cell-based application are not widely available. Researchers should validate and optimize the protocol for their specific experimental setup.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The amidase domain of lipoamidase specifically inactivates lipoylated proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary L-Lysine Suppresses Autophagic Proteolysis and Stimulates Akt/mTOR Signaling in the Skeletal Muscle of Rats Fed a Low-Protein Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lysine suppresses myofibrillar protein degradation by regulating the autophagic-lysosomal system through phosphorylation of Akt in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic aspects of apoptosis induction by l-lysine in both HTLV-1-positive and -negative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysine triggers apoptosis through a NADPH oxidase-dependent mechanism in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-Lysine Thioctate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine thioctate is a salt composed of the essential amino acid L-Lysine and thioctic acid, also known as alpha-lipoic acid (ALA). While research specifically focused on this compound is limited, its potential applications in drug discovery can be extrapolated from the well-documented biological activities of its constituent molecules. This compound is primarily recognized as a substrate for the enzyme lipoamidase.[1][2] This document provides an overview of the potential therapeutic applications, relevant signaling pathways, and experimental protocols for investigating this compound, positioning it as a promising candidate for drug development, potentially as a pro-drug to enhance the bioavailability and efficacy of thioctic acid.
Core Concepts and Potential Applications
The primary rationale for using this compound in drug discovery lies in the synergistic or enhanced effects of combining L-Lysine and thioctic acid. A study on a similar compound, lysine R-lipoate salt, demonstrated improved intestinal absorption of R-alpha-lipoic acid, suggesting that forming a salt with L-Lysine can be an effective strategy to increase the bioavailability of thioctic acid.
Potential Therapeutic Areas:
-
Diabetic Neuropathy and Glycation Inhibition: Thioctic acid is an established treatment for diabetic polyneuropathy in some regions due to its potent antioxidant properties.[3][4] L-Lysine has been shown to reduce the formation of advanced glycation end products (AGEs) and can improve the structure and function of glycated proteins.[5] The combination in this compound could therefore offer a dual approach to managing diabetic complications by both mitigating oxidative stress and inhibiting glycation.
-
Neuroprotection: Thioctic acid has demonstrated neuroprotective effects, with derivatives being investigated for the treatment of ischemic stroke by regulating oxidative stress and inflammation.[6] L-Lysine also exhibits neuroprotective potential. This suggests this compound could be explored for various neurodegenerative conditions.
-
Cardiovascular Health: Thioctic acid is being explored for its potential benefits in cardiovascular diseases.[3] L-Lysine may play a role in modulating cardiovascular function.[7]
-
Wound Healing: L-Lysine is essential for collagen synthesis, a critical component of wound healing.[7] Thioctic acid's antioxidant properties can further support a healthy healing environment.
-
Antiviral Applications: L-Lysine is commonly used as a supplement to manage herpes simplex virus (HSV) infections. While the mechanism is not fully elucidated, it is thought to involve competition with arginine, an amino acid essential for viral replication.
Biochemical and Signaling Pathways
The therapeutic potential of this compound can be attributed to its influence on several key signaling pathways:
-
Oxidative Stress Pathways: Thioctic acid and its reduced form, dihydrolipoic acid (DHLA), are powerful antioxidants that can quench reactive oxygen species (ROS) and regenerate other endogenous antioxidants like Vitamin C, Vitamin E, and glutathione. This directly impacts pathways related to oxidative damage in various pathologies.
-
Inflammatory Pathways: Thioctic acid can modulate inflammatory responses, in part by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.
-
Metabolic Pathways: As a cofactor for mitochondrial enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, thioctic acid is central to cellular energy metabolism.[3] L-Lysine is a fundamental component of protein synthesis and can influence metabolic processes.
Below is a diagram illustrating the potential mechanistic interplay of this compound's components.
Caption: Dissociation and potential biological effects of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data based on the known properties of L-Lysine and Thioctic Acid, which could be the target of future experimental validation for this compound.
| Parameter | L-Lysine (Alone) | Thioctic Acid (Alone) | This compound (Hypothesized) | Reference / Target Assay |
| Antioxidant Activity (IC50) | - | ~50 µM | <50 µM | DPPH assay, ABTS assay |
| NF-κB Inhibition (IC50) | - | ~100 µM | <100 µM | Luciferase reporter assay in stimulated cells |
| AGEs Formation Inhibition (%) | ~30% | ~40% | >50% | In vitro glycation assay with BSA and glucose |
| Intestinal Permeability (Papp) | High | Low | Moderate-High | Caco-2 cell monolayer permeability assay |
| Bioavailability (F%) | High | ~20-30% | >30% | Pharmacokinetic studies in animal models |
Experimental Protocols
Protocol 1: In Vitro Assessment of Antioxidant and Anti-inflammatory Activity
Objective: To determine the antioxidant and anti-inflammatory potential of this compound in a cell-based model.
Workflow Diagram:
Caption: Workflow for in vitro antioxidant and anti-inflammatory assays.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates. Once confluent, replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induction of Stress/Inflammation:
-
Oxidative Stress: Add hydrogen peroxide (H2O2) to a final concentration of 200 µM and incubate for 1 hour.
-
Inflammation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
After H2O2 treatment, wash the cells with PBS.
-
Add 10 µM DCFH-DA dye and incubate for 30 minutes.
-
Measure fluorescence intensity using a microplate reader (excitation/emission: 485/535 nm).
-
-
Measurement of Pro-inflammatory Cytokines:
-
After LPS treatment, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the results to the control group and calculate the percentage of inhibition. Determine the IC50 values.
Protocol 2: In Vivo Pharmacokinetic and Efficacy Study in a Diabetic Neuropathy Model
Objective: To evaluate the oral bioavailability of this compound and its efficacy in a streptozotocin (STZ)-induced diabetic rat model.
Workflow Diagram:
Caption: Workflow for in vivo pharmacokinetic and efficacy studies.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats. Induce diabetes with a single intraperitoneal injection of STZ (60 mg/kg). Monitor blood glucose levels to confirm diabetes.
-
Pharmacokinetic Study:
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) to a group of healthy rats.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Separate plasma and analyze the concentration of thioctic acid using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability (compared to intravenous administration of thioctic acid).
-
-
Efficacy Study:
-
Four weeks after STZ injection, divide the diabetic rats into groups: vehicle control, this compound (low and high dose), and positive control (thioctic acid).
-
Administer the treatments orally once daily for 8 weeks.
-
Behavioral Testing: Perform hot plate and Von Frey filament tests weekly to assess thermal and mechanical hyperalgesia.
-
Biochemical Analysis: At the end of the study, collect sciatic nerve tissue to measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels, superoxide dismutase activity).
-
Histopathology: Perform histological analysis of the sciatic nerve to assess nerve damage.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the different treatment groups.
Conclusion
This compound presents a compelling opportunity in drug discovery, primarily as a means to enhance the therapeutic potential of thioctic acid. Its dual-action capability, addressing both oxidative stress and glycation, makes it particularly attractive for multifactorial diseases like diabetic complications. The provided protocols offer a foundational framework for researchers to systematically investigate the pharmacological properties of this compound and validate its potential as a novel therapeutic agent. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in a broader range of disease models.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. glpbio.cn [glpbio.cn]
- 3. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]
- 5. The Preventive Effect of L-Lysine on Lysozyme Glycation in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of neuroprotective Agents: Potent, brain Penetrating, lipoic acid derivatives for the potential treatment of ischemic stroke by regulating oxidative stress and inflammation - a Preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Radiolabeled L-Lysine Thioctate for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine thioctate, a conjugate of the essential amino acid L-lysine and the antioxidant thioctic acid (alpha-lipoic acid), is a potential tracer for studying cellular metabolism and transport.[1] Thioctic acid is a cofactor for key mitochondrial enzymes, and L-lysine is a fundamental building block for protein synthesis.[2][3] A radiolabeled version of this molecule can serve as a valuable tool for in vivo imaging techniques like Positron Emission Tomography (PET) to investigate metabolic pathways, enzyme activity, and drug delivery. This document provides a detailed protocol for the synthesis and radiolabeling of this compound, specifically focusing on the preparation of [¹⁸F]this compound for use in tracer studies.
Proposed Synthetic and Radiolabeling Scheme
The synthesis of radiolabeled this compound is proposed as a two-stage process:
-
Synthesis of the Precursor: Conjugation of L-lysine with thioctic acid to form the non-radiolabeled this compound precursor.
-
Radiolabeling: Introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F) onto the L-lysine moiety of the precursor molecule using a prosthetic group, N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).[1]
Experimental Protocols
Part 1: Synthesis of this compound Precursor
This protocol describes the synthesis of the non-radiolabeled conjugate, which will subsequently be radiolabeled.
Materials:
-
Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH)
-
Thioctic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Activation of Thioctic Acid:
-
Dissolve thioctic acid (1.1 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise and stir the reaction mixture at 0°C for 1 hour, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS-activated thioctic acid.
-
-
Conjugation with Boc-L-lysine:
-
Dissolve Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH, 1.0 eq) in a mixture of Dimethylformamide (DMF) and saturated sodium bicarbonate solution.
-
Add the crude NHS-activated thioctic acid to the Boc-Lys-OH solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-L-Lysine thioctate.
-
-
Deprotection of the Boc Group:
-
Dissolve the purified Boc-L-Lysine thioctate in a solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20% TFA/DCM).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Evaporate the solvent and TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the this compound as a TFA salt.
-
Collect the solid by filtration and dry under vacuum.
-
Part 2: Radiosynthesis of [¹⁸F]this compound
This protocol outlines the radiolabeling of the synthesized precursor using N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
Materials:
-
This compound precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
4-(ethoxycarbonyl)-N,N,N-trimethylanilinium triflate (precursor for [¹⁸F]SFB)
-
Potassium hydroxide (KOH)
-
O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)
-
Sodium phosphate buffer (0.1 M, pH 8.5)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Radio-TLC scanner
Procedure:
-
Production of [¹⁸F]SFB:
-
Aseptically transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel containing Kryptofix 2.2.2 and potassium carbonate in acetonitrile.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Add the [¹⁸F]SFB precursor (4-(ethoxycarbonyl)-N,N,N-trimethylanilinium triflate) in anhydrous acetonitrile to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture (e.g., 90-110°C) for a specified time (e.g., 10-15 minutes).[4]
-
Hydrolyze the resulting ethyl 4-[¹⁸F]fluorobenzoate by adding aqueous potassium hydroxide and heating.
-
Neutralize the reaction mixture and activate the 4-[¹⁸F]fluorobenzoic acid by adding TSTU.[1]
-
Purify the crude [¹⁸F]SFB using semi-preparative HPLC.
-
-
Conjugation of [¹⁸F]SFB with this compound:
-
Evaporate the HPLC solvent from the purified [¹⁸F]SFB fraction.
-
Dissolve the this compound precursor in 0.1 M sodium phosphate buffer (pH 8.5).
-
Add the dried [¹⁸F]SFB to the precursor solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the progress of the radiolabeling reaction by radio-TLC.
-
-
Purification and Formulation:
-
Purify the crude [¹⁸F]this compound using semi-preparative HPLC.
-
Collect the fraction corresponding to the product.
-
Reformulate the final product by passing the HPLC fraction through a C18 SPE cartridge, washing with water, and eluting with ethanol.
-
Dilute the final product with sterile saline for injection and pass it through a sterile filter (0.22 µm) into a sterile vial.
-
-
Quality Control:
-
Determine the radiochemical purity by analytical HPLC and radio-TLC.
-
Measure the specific activity of the final product.
-
Perform sterility and endotoxin testing before in vivo use.
-
Data Presentation
Table 1: Summary of Synthesis and Radiolabeling Data (Hypothetical Values)
| Parameter | Value | Reference |
| Precursor Synthesis | ||
| Yield of this compound | 60-70% | N/A |
| Chemical Purity | >95% | N/A |
| Radiolabeling with [¹⁸F]SFB | ||
| Radiochemical Yield of [¹⁸F]SFB | 30-45% (decay-corrected) | [4][5] |
| Radiochemical Yield of [¹⁸F]this compound | 40-50% (decay-corrected, based on [¹⁸F]SFB) | [6] |
| Total Synthesis Time | 90-120 minutes | [5] |
| Radiochemical Purity | >98% | [5] |
| Specific Activity | > 50 GBq/µmol | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of [¹⁸F]this compound.
Lipoamidase Metabolic Pathway
Caption: Proposed metabolic pathway involving Lipoamidase and this compound.
Discussion
The described protocols provide a comprehensive framework for the synthesis and radiolabeling of this compound for tracer studies. The use of [¹⁸F]SFB is a well-established method for labeling peptides and proteins, offering high yields and stability.[1] The quality control steps are crucial to ensure the purity and safety of the radiotracer for in vivo applications.
The synthesized [¹⁸F]this compound can be employed in preclinical and potentially clinical PET imaging studies to investigate various biological processes. As this compound is a substrate for lipoamidase, this tracer could be used to measure the activity of this enzyme in vivo.[7][8] Lipoamidase plays a role in regulating the activity of key mitochondrial dehydrogenase complexes, and its dysregulation has been implicated in metabolic disorders.[2][9] Therefore, [¹⁸F]this compound could serve as a valuable diagnostic tool for diseases characterized by altered mitochondrial metabolism. Further studies are required to validate the in vivo behavior and specificity of this novel radiotracer.
References
- 1. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fully automated preparation and conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Lipoamide (HMDB0000962) [hmdb.ca]
- 7. The amidase domain of lipoamidase specifically inactivates lipoylated proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoamidase is a multiple hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting L-Lysine Thioctate Enzymatic Assays
Welcome to the technical support center for L-Lysine thioctate enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, particularly low signal, and optimize experimental outcomes.
Troubleshooting Guide: Low Signal
This guide addresses the most common reasons for weak or absent signals in this compound enzymatic assays, providing potential causes and actionable solutions in a question-and-answer format.
Issue: Why is my assay signal weak or non-existent?
A low signal can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. The following sections break down the most frequent culprits.
Category 1: Reagent and Sample Integrity
Q: Could my enzyme or this compound substrate be degraded?
A: Yes, degradation of critical reagents is a primary cause of low enzymatic activity.
-
Potential Causes:
-
Enzyme Degradation: Enzymes are sensitive to temperature fluctuations. Repeated freeze-thaw cycles can denature the enzyme, significantly reducing its activity.[1] Improper long-term storage (e.g., at -20°C instead of -80°C) also leads to a gradual loss of function.[1]
-
Substrate Instability: The this compound substrate may be susceptible to oxidation, hydrolysis, or light-induced degradation, depending on its specific chemical structure and storage conditions.
-
-
Suggested Solutions:
-
Aliquot Reagents: Store the enzyme and substrate in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Verify Storage Conditions: Confirm that all reagents are stored at their recommended temperatures as per the manufacturer's datasheet.[2]
-
Perform a Positive Control: Test the enzyme's activity with a fresh or validated batch of substrate. If the control works, your experimental substrate is likely the issue.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the substrate immediately before use.[2]
-
Q: Are the concentrations of my enzyme and substrate optimal?
A: An imbalanced enzyme-to-substrate ratio can lead to a weak signal.
-
Potential Causes:
-
Insufficient Enzyme: The concentration of the enzyme may be too low to produce a detectable amount of product within the assay's timeframe.[3]
-
Insufficient Substrate: If the substrate concentration is too low (far below the enzyme's Km), the reaction rate will be minimal, resulting in a faint signal.[3]
-
Substrate Inhibition: Conversely, excessively high concentrations of some substrates can inhibit enzyme activity, another cause of reduced signal.
-
-
Suggested Solutions:
-
Enzyme Titration: Perform an experiment with a fixed, saturating concentration of substrate while varying the enzyme concentration to find the optimal amount that gives a robust signal within the linear range of the assay.[4]
-
Substrate Titration: With the optimal enzyme concentration, vary the this compound concentration to determine the Km and ensure your assay is using a concentration that yields a strong, linear response over time.[4]
-
Review Protocol: Double-check all calculations for dilutions to ensure the final concentrations in the wells are correct.[5]
-
Category 2: Assay Conditions and Protocol
Q: Is the pH or buffer composition incorrect?
A: Enzyme activity is highly dependent on pH. The wrong buffer can inhibit the reaction.[6]
-
Potential Causes:
-
Suboptimal pH: Most enzymes have a narrow pH range for optimal activity. For instance, L-lysine α-oxidase typically functions best around a neutral to slightly alkaline pH (7.4-8.0), whereas precursor forms can have acidic optima.[7]
-
Buffer Interference: Some buffer components can interfere with the enzyme or the detection chemistry.
-
-
Suggested Solutions:
-
Verify Buffer pH: Measure the pH of the buffer at the assay temperature, as pH can shift with temperature changes.
-
Perform a pH Profile: Test a range of pH values to determine the optimal condition for your specific enzyme and substrate combination.
-
Test Alternative Buffers: If interference is suspected, consider using an alternative buffer system, such as switching from a phosphate-based buffer to HEPES or Tris, after confirming compatibility with your enzyme.[8]
-
Q: Are the incubation time and temperature appropriate?
A: Incorrect timing or temperature can prevent the reaction from proceeding sufficiently.
-
Potential Causes:
-
Insufficient Incubation Time: The assay may be read too early, before enough product has been generated to produce a strong signal.[1]
-
Incorrect Temperature: Enzyme activity is sensitive to temperature. A temperature that is too low will slow the reaction rate, while one that is too high can cause denaturation.[6]
-
-
Suggested Solutions:
-
Time-Course Experiment: Measure the signal at multiple time points (e.g., 5, 10, 20, 30, and 60 minutes) to determine when the reaction rate is linear and the signal is optimal.[1] Reading too late can also be an issue if the substrate is depleted or the detector becomes saturated.[4]
-
Optimize Temperature: Ensure the incubation is performed at the enzyme's optimal temperature as specified in its datasheet. Verify that your incubator or plate reader's temperature control is accurate.[6]
-
Category 3: Interference and Background
Q: How can I tell if L-Lysine or other components are interfering with the signal?
A: Assay components, including the substrate or the sample matrix, can sometimes interfere with signal detection.
-
Potential Causes:
-
Autofluorescence/Absorbance: L-Lysine itself has been reported to exhibit autofluorescence and UV absorbance, which could interfere with detection methods.[8] Other compounds in the sample may do the same.[9]
-
Signal Quenching: Components in the assay well could be quenching the fluorescent signal, leading to lower-than-expected readings.
-
High Background: A high background signal can make a weak true signal appear even lower or be indistinguishable from noise.[4] This can be caused by contaminated reagents or non-specific binding of assay components to the microplate.[4]
-
-
Suggested Solutions:
-
Run Control Wells:
-
Buffer Blank: Measure the signal of the assay buffer alone to check for intrinsic background.
-
"No-Enzyme" Control: Include all assay components except the enzyme. A high signal here points to substrate instability or contamination.
-
"No-Substrate" Control: Include all components except the substrate. This helps identify any background signal from the enzyme preparation or buffer.
-
-
Assess Autofluorescence: Measure the fluorescence of each individual component (buffer, this compound, enzyme) at the assay's excitation and emission wavelengths.[4]
-
Sample Cleanup: If your sample contains interfering substances, consider a cleanup step like deproteinization via acetone precipitation or a spin filter.[2][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for enzymes and this compound? Enzymes should generally be stored at -80°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.[1] this compound, being a thiol-containing compound, should be stored protected from light and air to prevent oxidation, typically at -20°C or colder. Always consult the manufacturer's datasheet for specific recommendations.
Q2: How do I choose the correct microplate for my assay? The choice of plate is critical and depends on the detection method.[2]
-
Fluorescence Assays: Use opaque black plates to minimize background from light scatter and well-to-well crosstalk.
-
Colorimetric Assays: Use clear, flat-bottom plates for accurate absorbance readings.
-
Luminescence Assays: Use opaque white plates to maximize the light signal.
Q3: What essential control experiments should I include? A robust assay should always include the following controls:
-
Blank: Contains all reagents except the enzyme and substrate.
-
No-Enzyme Control: Contains substrate and all other reagents except the enzyme.
-
No-Substrate Control: Contains the enzyme and all other reagents except the substrate.
-
Positive Control: A known activator or a high concentration of substrate that produces a maximal signal.
-
Negative Control: A known inhibitor or a condition that should yield no signal.
Data Presentation
Table 1: Example of Enzyme Titration Data
| Enzyme Conc. (nM) | Substrate Conc. (µM) | Signal (RFU) | Signal-to-Background Ratio |
| 0 (Background) | 50 | 150 | 1.0 |
| 1 | 50 | 650 | 4.3 |
| 2 | 50 | 1280 | 8.5 |
| 5 | 50 | 3100 | 20.7 |
| 10 | 50 | 5950 | 39.7 |
| 20 | 50 | 6200 | 41.3 (Saturation) |
Table 2: Example of pH Optimization Data
| Buffer pH | Relative Enzyme Activity (%) |
| 5.5 | 15 |
| 6.0 | 35 |
| 6.5 | 68 |
| 7.0 | 95 |
| 7.5 | 100 |
| 8.0 | 88 |
| 8.5 | 62 |
Key Experimental Protocols
Protocol 1: Standard L-Lysine Oxidase-Based Assay
This protocol assumes the use of an L-Lysine oxidase that acts on the L-Lysine moiety of the substrate, producing hydrogen peroxide (H₂O₂), which is then detected with a fluorescent probe.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4.[10]
-
This compound Substrate: Prepare a 10X stock solution in assay buffer.
-
Enzyme Solution: Prepare a 2X stock solution of L-Lysine oxidase in cold assay buffer immediately before use.[10]
-
Detection Reagent: Prepare a 2X stock solution of a suitable H₂O₂ probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in assay buffer, protected from light.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a black, 96-well microplate.
-
Add 10 µL of sample or this compound standard to the appropriate wells.
-
Initiate the reaction by adding 20 µL of the 2X Enzyme Solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Stop the enzymatic reaction (optional, depending on probe chemistry).
-
Add 20 µL of the 2X Detection Reagent to all wells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths.
-
Protocol 2: Sample Deproteinization using Acetone Precipitation
This protocol can be used to remove interfering proteins from a sample before running the assay.[8]
-
Pipette 50 µL of your sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold (-20°C) acetone.
-
Vortex briefly and incubate for 30 minutes at -20°C to allow proteins to precipitate.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant, which contains the small molecule analytes, to a new tube.
-
Evaporate the acetone from the supernatant using a vacuum concentrator or by air drying.
-
Reconstitute the dried extract in assay buffer for use in the enzymatic assay.
Visual Guides
Caption: A workflow for systematically troubleshooting low signal in enzymatic assays.
Caption: A typical reaction pathway for an oxidase-based this compound assay.
Caption: A logic diagram to diagnose sources of high background and interference.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. Structural basis of enzyme activity regulation by the propeptide of l-lysine α-oxidase precursor from Trichoderma viride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Assay of Lysozyme (EC 3.2.1.17) [sigmaaldrich.com]
optimizing buffer conditions for L-Lysine thioctate experiments
Here is the technical support center for optimizing buffer conditions for L-Lysine thioctate experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing buffer conditions and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is the L-Lysine salt of thioctic acid (more commonly known as alpha-lipoic acid). It is often used as a substrate for the enzyme lipoamidase.[1][2] As a source of thioctic acid, a potent antioxidant, it is also utilized in studies related to oxidative stress and metabolic processes.[3][4] L-lysine itself is an essential amino acid that can influence cellular signaling pathways.[5][6]
Q2: What are the key stability concerns when working with this compound?
A2: The primary stability concern for this compound arises from the thiol group in its thioctic acid component. Thiols are highly susceptible to oxidation, which can lead to the formation of disulfides and other oxidized products, potentially resulting in a loss of biological activity.[7][8] This oxidation can be catalyzed by factors such as exposure to light, elevated temperatures, and the presence of metal ions.[9]
Q3: How should I store this compound stock solutions?
A3: For optimal stability, this compound powder should be stored at -20°C for long-term use (up to three years).[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to one year.[1] It is crucial to protect solutions from light and repeated freeze-thaw cycles.
Q4: Can I use buffers containing certain additives with this compound?
A4: Caution should be exercised when using certain additives. For instance, sodium azide should be avoided in buffers for experiments involving peroxidase reactions as it acts as an inhibitor. When working with proteins that have cysteine residues, it is advisable to include a reducing agent in the buffer to prevent oxidation.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments.
| Problem | Possible Cause | Solution |
| Low or no biological activity of this compound | Oxidation of the thiol group. | Prepare solutions fresh before use. Add a reducing agent like DTT or TCEP to your buffer (typically 5-10 mM).[10] Protect your samples from light during all experimental stages.[9] |
| Incorrect pH of the buffer. | The optimal pH can be application-dependent. For cellular studies, a physiological pH of around 7.4 is common.[11] However, for analytical purposes like HPLC, a lower pH of 2.5-3.0 can enhance stability by slowing the oxidation rate.[9] | |
| Inconsistent or non-reproducible results | Inconsistent sample handling. | Standardize all steps of your protocol, from sample collection to processing and storage.[9] Use an internal standard in your assays to account for variability.[9] |
| Degradation during storage. | Store samples at -80°C for long-term stability.[9] Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| High background signal in assays (e.g., ELISA, fluorescence-based assays) | Non-specific binding of antibodies or reagents. | Use an appropriate blocking buffer. Optimize the concentration of your detection reagents. |
| Contaminated buffers or reagents. | Use fresh, high-purity buffers and reagents. Ensure proper washing steps are performed as per the protocol.[12] | |
| Precipitation of this compound in solution | Poor solubility in the chosen solvent. | While this compound has good water solubility, ensure the buffer composition does not negatively impact this. For in vivo studies, formulations with DMSO, PEG300, and Tween 80 have been used, but care must be taken with the final DMSO concentration.[1] |
| Interaction with other buffer components. | Be mindful of potential interactions between this compound and other components in your buffer system. For example, L-lysine can form complexes with metal ions like iron.[13] |
Data Presentation
Table 1: Recommended Buffer Components for this compound Experiments
| Component | Concentration | Purpose | Reference |
| Buffering Agent (e.g., PBS, Tris-HCl) | 50-100 mM | Maintain a stable pH. | [10] |
| NaCl | 150 mM | Mimic physiological ionic strength and improve protein solubility. | [10] |
| Reducing Agent (DTT or TCEP) | 5-10 mM | Prevent oxidation of the thiol group. | [10] |
| EDTA | 1-5 mM | Chelate metal ions that can catalyze oxidation. | [9] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Reason | Reference |
| pH for long-term stability | 2.5 - 3.0 (for acidified samples) | Significantly slows the rate of oxidation. | [9] |
| Storage Temperature | -80°C | Recommended for long-term stability of solutions. | [1][9] |
| Light Exposure | Minimize | Protect samples from light at all stages. | [9] |
| Sample Processing | Immediate | Process samples as quickly as possible after collection. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add a suitable solvent (e.g., sterile, nuclease-free water or PBS) to achieve the desired stock concentration.
-
Mixing: Gently vortex the solution until the powder is completely dissolved.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light.[1][9]
Protocol 2: Cell-Based Assay to Investigate Akt/mTOR Signaling
-
Cell Culture: Plate cells (e.g., C2C12 myotubes) in appropriate growth medium and allow them to adhere and differentiate as required.
-
Starvation (Optional): To observe a more pronounced signaling response, you may serum-starve the cells for a few hours prior to treatment.
-
Treatment Preparation: Thaw an aliquot of your this compound stock solution on ice. Dilute it to the final desired concentration in serum-free or low-serum medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Analyze the activation of the Akt/mTOR pathway by performing Western blotting for key proteins such as phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR). L-lysine has been shown to activate the Akt/mTOR signaling pathway.[5][6]
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of lipoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical appraisal of the use of alpha lipoic acid (thioctic acid) in the treatment of symptomatic diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary L-Lysine Suppresses Autophagic Proteolysis and Stimulates Akt/mTOR Signaling in the Skeletal Muscle of Rats Fed a Low-Protein Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Complexation, Stability and Behavior of L-Cysteine and L-Lysine with Different Iron Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in L-Lysine thioctate handling and preparation
This guide provides researchers, scientists, and drug development professionals with essential information on the proper handling, preparation, and troubleshooting of experiments involving L-Lysine Thioctate.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound is sensitive to temperature, light, and moisture. To ensure its stability and efficacy, adhere to the following storage conditions:
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[1] Keep the container tightly sealed and protected from light.
-
In solution: For stock solutions, store at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous working solutions are not recommended for storage for more than one day.[2]
Q2: What is the recommended solvent for dissolving this compound?
A: The thioctic acid (alpha-lipoic acid) portion of the molecule has limited water solubility. Therefore, it is best to first dissolve this compound in an organic solvent before preparing aqueous solutions.
-
Primary Solvents: High-purity, anhydrous organic solvents such as ethanol, DMSO, or dimethylformamide (DMF) are suitable for preparing concentrated stock solutions.[2] The solubility of the parent compound, DL-α-lipoic acid, in these solvents is approximately 30 mg/mL.[2]
-
Aqueous Solutions: For cell-based assays or other experiments requiring an aqueous environment, first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and then slowly dilute with the desired aqueous buffer or medium.[2]
Q3: Is this compound sensitive to pH?
A: Yes. The thioester bond in this compound is susceptible to hydrolysis, especially at alkaline pH.[3][4] To minimize degradation, it is recommended to prepare and use solutions in a slightly acidic to neutral pH range (pH 5-7).[1][5]
Q4: My this compound solution has turned cloudy or has a precipitate. What should I do?
A: Cloudiness or precipitation can occur for several reasons:
-
Low Solubility: The concentration in your aqueous solution may have exceeded its solubility limit. Try preparing a more dilute solution or increasing the proportion of the initial organic solvent.
-
Degradation/Polymerization: The thioctic acid moiety can polymerize if exposed to heat or light, leading to insolubility.[6][7] Ensure the compound has been stored correctly and is protected from light during handling.
-
Incompatibility with Media: Components in your cell culture media or buffer may be causing the compound to precipitate.
It is not recommended to use a solution that has precipitated, as the actual concentration will be unknown. Prepare a fresh solution, ensuring proper dissolution technique.
Q5: How can I verify the concentration and purity of my this compound solution?
A: The concentration and purity can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A general method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and a slightly acidic aqueous buffer.[8][9][10] Detection is typically performed at around 220-228 nm.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Degradation of the compound: The thioester bond may have hydrolyzed, or the thioctic acid moiety may have degraded due to improper storage or handling (exposure to heat, light, or high pH). | Prepare a fresh stock solution from powder stored at -20°C. Ensure all solutions are prepared at a slightly acidic to neutral pH and are protected from light. Use freshly prepared working solutions for each experiment. |
| Incorrect concentration: Errors in weighing or dilution, or loss of compound due to precipitation. | Verify the concentration of your stock solution using HPLC. When preparing dilutions, ensure the compound is fully dissolved before adding to aqueous buffers. | |
| Precipitate forms when diluting stock solution in aqueous buffer | Exceeded solubility limit: this compound has limited aqueous solubility. | Prepare a more dilute working solution. Alternatively, increase the percentage of the initial organic solvent in the final solution, if your experimental system can tolerate it. |
| Compound "crashing out": Rapid addition of the organic stock solution to the aqueous buffer can cause localized high concentrations and precipitation. | Add the stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid and even mixing. | |
| Color change in solution (e.g., yellowing) | Oxidation or degradation: The thioctic acid moiety can undergo oxidation or degradation, which may result in a color change. | Discard the solution and prepare a fresh batch. Ensure solvents are purged with an inert gas to minimize oxidation.[2] |
Quantitative Data Summary
The following table summarizes stability and solubility data for the constituent parts of this compound, which can be used to infer its handling properties.
| Parameter | Condition | Observation | Reference |
| Storage Stability (Powder) | -20°C | Stable for up to 3 years. | [1] |
| Storage Stability (in Solvent) | -80°C | Stable for up to 1 year. | [1] |
| Thioester Bond Stability | Acidic to Neutral pH (5-7) | Favored, more stable. | [1][5] |
| Alkaline pH (>7) | Prone to hydrolysis. | [3][4] | |
| Thioctic Acid Stability | Exposure to light and heat | Unstable, can lead to degradation and polymerization. | [6][7] |
| Solubility of Thioctic Acid | Ethanol, DMSO, DMF | ~30 mg/mL | [2] |
| Aqueous Buffers | Sparingly soluble. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 352.51 g/mol )
-
Anhydrous, high-purity ethanol
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Pre-cool: Place the required amount of ethanol and the polypropylene tubes on ice.
-
Weighing: In a controlled environment with minimal light exposure, accurately weigh out 3.53 mg of this compound powder.
-
Dissolution: Transfer the powder to a pre-chilled polypropylene tube. Add 1 mL of ice-cold ethanol to the tube.
-
Mixing: Cap the tube tightly and vortex gently until the powder is completely dissolved. Keep the tube on ice as much as possible during this process.
-
Storage: Aliquot the 10 mM stock solution into single-use, light-protected tubes. Store immediately at -80°C.
Protocol 2: General HPLC Method for Purity Assessment
This protocol provides a starting point for method development and should be optimized for your specific HPLC system.
Instrumentation and Columns:
-
HPLC System: With UV/Vis or PDA detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Acetic Acid in Water, pH ~2.5-3.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 228 nm[9]
-
Injection Volume: 10 µL
-
Gradient (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B (hold)
-
18-20 min: 90% to 10% B (return to initial)
-
20-25 min: 10% B (equilibration)
-
Sample Preparation:
-
Dilute the this compound stock solution with the initial mobile phase composition (e.g., 90% A, 10% B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 9. jetir.org [jetir.org]
- 10. US20030187279A1 - Process for the production of r(+) alpha-lipoic acid - Google Patents [patents.google.com]
improving the sensitivity of L-Lysine thioctate detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of L-Lysine thioctate detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting L-Lysine and can they be adapted for this compound?
A1: L-Lysine is typically detected using methods such as High-Performance Liquid Chromatography (HPLC), colorimetric assays, fluorometric assays, and biosensors.[1][2] These methods can often be adapted for this compound, which is a salt of L-Lysine. However, the presence of the thioctate (lipoic acid) moiety may require optimization of the chosen method. For instance, in HPLC, the chromatographic conditions may need adjustment to ensure proper separation and quantification.
Q2: How can I improve the sensitivity of my this compound assay?
A2: To enhance sensitivity, consider the following approaches:
-
Derivatization: Chemical derivatization of the lysine or thioctate part of the molecule can significantly improve detection limits, especially in HPLC with fluorescence or UV detection.[3][4]
-
Biosensors: Electrochemical or fluorescent biosensors often exhibit high sensitivity and specificity for L-Lysine and may be applicable to this compound.[1][2]
-
Sample Preparation: Proper sample cleanup to remove interfering substances is crucial. Techniques like solid-phase extraction (SPE) or precipitation can concentrate the analyte and remove matrix components.[5]
-
Instrumentation: Utilize highly sensitive detectors, such as a fluorescence detector or a mass spectrometer, coupled with your separation technique.
Q3: What are the potential stability issues with this compound during sample preparation and analysis?
A3: L-Lysine itself can be sensitive to heat, especially in the presence of reducing sugars.[6] The thioctate moiety, with its disulfide bond, can be susceptible to reduction. It is advisable to handle samples at low temperatures and avoid prolonged exposure to harsh pH conditions or reducing agents unless it is a deliberate step in the analytical procedure. While specific stability data for this compound is limited, it is recommended to store it at -20°C for long-term stability.[2]
Q4: Can I use a standard L-Lysine assay kit for this compound?
A4: A standard L-Lysine assay kit, particularly enzymatic or antibody-based ones, may work for this compound as the lysine part of the molecule is likely to be recognized. However, it is essential to validate the kit's performance with this compound. This includes assessing accuracy, precision, and linearity to ensure that the thioctate moiety does not interfere with the assay's chemistry.
Troubleshooting Guides
Issue 1: High Background Signal in Spectrophotometric or Fluorometric Assays
High background can mask the true signal from your analyte, leading to reduced sensitivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Buffer Component Interference | Run a buffer blank containing all reagents except the analyte. Test alternative buffer systems like PBS or HEPES.[5] | Identification of the interfering component. Reduction in background signal with a compatible buffer. |
| Autofluorescence of Sample Matrix | Perform a sample cleanup using techniques like acetone precipitation or solid-phase extraction (SPE).[5] | Removal of fluorescent contaminants, leading to a lower background. |
| Reagent Instability or Contamination | Prepare fresh reagents and use high-purity solvents. Store reagents as recommended by the manufacturer. | Reduced background noise from degraded or contaminated reagents. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
This can lead to inaccurate quantification of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., pH, ionic strength, organic solvent ratio). For L-Lysine, a common mobile phase is a phosphate buffer with an organic modifier.[7] | Improved peak symmetry and resolution from other components. |
| Column Overload | Reduce the injection volume or dilute the sample. | Sharper, more symmetrical peaks. |
| Secondary Interactions with Column | Use a column with a different stationary phase (e.g., a strong cation exchange column for lysine).[8] Add an ion-pairing agent to the mobile phase. | Reduced peak tailing and improved peak shape. |
| Thioctate Moiety Interaction | Consider a reversed-phase column suitable for separating both polar (lysine) and non-polar (thioctate) moieties. Gradient elution may be necessary. | Better retention and separation of this compound. |
Issue 3: Low or No Signal Detected
This indicates a problem with the assay sensitivity or the presence of the analyte.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Analyte Concentration | Concentrate the sample using methods like lyophilization or SPE. Increase the amount of sample used for analysis. | A detectable signal should appear if the analyte is present. |
| Degradation of this compound | Ensure proper sample handling and storage conditions (e.g., low temperature, protection from light). Prepare fresh samples if degradation is suspected. | Preservation of the analyte and a restored signal. |
| Inefficient Derivatization (if applicable) | Optimize derivatization reaction conditions (e.g., pH, temperature, reaction time, reagent concentration).[3][4] | Increased signal intensity due to more efficient labeling of the analyte. |
| Detector Settings Not Optimized | Adjust detector parameters (e.g., wavelength for UV/fluorescence, ionization parameters for MS) to maximize the signal for the this compound derivative. | Enhanced signal-to-noise ratio. |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification (Adapted from L-Lysine Hydrochloride Methods)
This protocol is a starting point and may require optimization.
-
Sample Preparation:
-
Dissolve a known weight of the this compound sample in deionized water or a suitable buffer to a final concentration within the expected linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with 10 mM potassium dihydrogen phosphate buffer, pH adjusted to 7.5 with triethylamine.[7] A gradient with an organic solvent like acetonitrile may be necessary to elute the thioctate moiety.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[7]
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Quantify the sample based on the peak area relative to the calibration curve.
-
Protocol 2: Fluorometric Detection using Derivatization (Adapted from Lipoyllysine Methods)
This method aims to increase sensitivity by labeling the thioctate moiety.
-
Sample Preparation and Reduction:
-
Fluorescent Labeling:
-
HPLC-Fluorescence Detection:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detector with excitation at 380 nm and emission at 510 nm.[3]
-
-
Quantification:
-
Prepare a calibration curve with derivatized this compound standards.
-
Quantify based on the peak area.
-
Visualizations
Caption: General experimental workflow for this compound detection.
Caption: Troubleshooting logic for low sensitivity in this compound assays.
Caption: Principle of enhancing detection via fluorescent labeling.
References
- 1. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Selective and sensitive determination of lipoyllysine (protein-bound alpha-lipoic acid) in biological specimens by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatogram Detail [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: L-Lysine Thioctate and Enzyme Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving L-Lysine thioctate, with a focus on addressing potential substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
This compound is recognized as a substrate for the enzyme lipoamidase.[1][2][3] Lipoamidases are enzymes that cleave the amide bond between lipoic acid and a lysine residue, playing a role in the regulation of metabolic enzyme complexes like the pyruvate dehydrogenase complex (PDH).[4][5][6][7]
Q2: What is substrate inhibition and why is it relevant in experiments with this compound?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[8][9] While not definitively documented for this compound, the enzyme it interacts with, lipoamidase (or lipoamide dehydrogenase), is known to be susceptible to substrate inhibition by its other substrates, NAD+ and NADH. Therefore, researchers using this compound at high concentrations might observe a decrease in enzyme activity, which could be indicative of substrate inhibition.
Q3: Could this compound be used to address substrate inhibition?
Currently, there is no direct scientific literature suggesting that this compound is used to alleviate substrate inhibition. As a substrate, it is more likely to be a causative agent of this phenomenon if the enzyme follows a corresponding kinetic model. However, the L-Lysine component of the molecule hints at the possibility of complex regulatory mechanisms, as lysine and its derivatives can act as allosteric modulators or feedback inhibitors for other enzymes.[10][11][12] It is conceivable, though not proven, that in a multi-substrate reaction, one substrate could influence the binding or turnover of another in a way that mitigates inhibition. Further research would be needed to explore this possibility.
Q4: What are the typical storage and handling conditions for this compound?
This compound is typically stored as a solid powder at -20°C for long-term stability.[1] For short-term use, it may be stored at room temperature in continental US, though conditions may vary elsewhere.[2] It is important to refer to the Certificate of Analysis for specific storage recommendations.
Troubleshooting Guides
Issue 1: Decreased Enzyme Activity at High this compound Concentrations
Possible Cause: You may be observing substrate inhibition.
Troubleshooting Steps:
-
Perform a Substrate Titration Experiment:
-
Design an experiment where you measure the initial reaction velocity at a wide range of this compound concentrations.
-
Ensure your substrate concentrations extend well beyond the suspected inhibitory range.
-
Plot the initial velocity against the substrate concentration. A bell-shaped curve is characteristic of substrate inhibition.
-
-
Data Analysis:
-
Fit your data to the substrate inhibition model to determine the kinetic parameters (Vmax, Km, and Ki).[8]
-
This will help you confirm if the observed decrease in activity is consistent with a substrate inhibition mechanism.
-
-
Investigate for Allosteric Effects:
Issue 2: High Background Signal in the Lipoamidase Assay
Possible Cause: High background can arise from multiple sources, including non-enzymatic substrate degradation or interference from assay components.
Troubleshooting Steps:
-
Run Proper Controls:
-
No-Enzyme Control: Include a reaction mixture with all components except the enzyme to measure the rate of non-enzymatic substrate degradation.
-
No-Substrate Control: A reaction with the enzyme but without this compound will help identify any background signal from the enzyme preparation itself.
-
Buffer Blank: A well containing only the assay buffer to check for any intrinsic signal from the buffer components.
-
-
Optimize Assay Conditions:
-
pH and Temperature: Ensure the pH and temperature of your assay are optimal for lipoamidase activity and substrate stability.
-
Buffer Composition: Some buffer components can interfere with the assay. Test different buffer systems if high background persists.
-
-
Check Reagent Purity:
-
Impurities in the this compound or enzyme preparation can contribute to background noise. Ensure you are using high-purity reagents.
-
Experimental Protocols
Protocol 1: Kinetic Analysis of Lipoamidase with this compound
This protocol outlines a general procedure for determining the kinetic parameters of lipoamidase using this compound.
Materials:
-
Purified Lipoamidase
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Detection Reagent (e.g., a chromogenic or fluorogenic reagent that reacts with one of the reaction products)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span from well below the expected Km to concentrations where substrate inhibition might be observed.
-
Add a fixed amount of lipoamidase to each well of the microplate.
-
Initiate the reaction by adding the different concentrations of this compound to the wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the progress curves.
-
Plot v₀ versus the this compound concentration.
-
Fit the data to the appropriate kinetic model (e.g., Michaelis-Menten or a substrate inhibition model) to determine Vmax, Km, and Ki.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Assay for Lipoamidase Activity
This method can be used to directly measure the consumption of this compound or the formation of a product.
Materials:
-
Lipoamidase reaction components (as above)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (to be optimized based on the separation of substrate and product)
-
Detector (e.g., UV or fluorescence detector)
Procedure:
-
Set up the enzymatic reaction as described in Protocol 1.
-
At specific time points, quench the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and product using an appropriate gradient and mobile phase.
-
Quantify the peak areas of the substrate and/or product to determine the reaction progress.
-
Calculate the reaction rate from the change in concentration over time.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Lipoamidase with this compound Under Different Conditions
| Condition | Vmax (µM/min) | Km (µM) | Ki (mM) |
| Standard Assay | 100 | 50 | 5 |
| With Activator X | 150 | 40 | 10 |
| With Inhibitor Y | 50 | 70 | 2 |
Table 2: Troubleshooting Common Issues in Lipoamidase Assays
| Issue | Possible Cause | Recommended Solution |
| No or low signal | Inactive enzyme | Check enzyme storage and handling; perform an activity check with a known positive control. |
| Incorrect buffer pH | Verify the pH of all solutions. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes; prepare a master mix for reagents. |
| Inconsistent temperature | Ensure all components are at the correct assay temperature. | |
| Non-linear reaction progress | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Product inhibition | Perform experiments to test for product inhibition. |
Visualizations
Caption: Classical model of substrate inhibition.
Caption: General workflow for enzyme kinetic analysis.
Caption: A logical approach to troubleshooting enzyme assays.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sirtuin Lipoamidase Activity Is Conserved in Bacteria as a Regulator of Metabolic Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. graphpad.com [graphpad.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Allosteric Enzyme-Based Biosensors-Kinetic Behaviours of Immobilised L-Lysine-α-Oxidase from Trichoderma viride: pH Influence and Allosteric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic characteristics of L-lysine α- oxidase from Trichoderma cf. aureoviride Rifai VKM F-4268D: Substrate specificity and allosteric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. study.com [study.com]
- 15. Allosteric Control of Enzyme Activity: From Ancient Origins to Recent Gene-Editing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of L-Lysine thioctate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-Lysine thioctate in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a salt formed between the essential amino acid L-Lysine and thioctic acid (also known as alpha-lipoic acid or ALA). Thioctic acid is a potent antioxidant, but it is inherently unstable in solution, making it susceptible to degradation which can compromise its therapeutic efficacy and lead to inconsistent experimental results.[1][2] The stability of the L-Lysine salt form is critical for its use in research and pharmaceutical development.
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The degradation of this compound in solution is primarily influenced by the instability of the thioctic acid component. The key factors are:
-
pH: Thioctic acid is susceptible to degradation in both acidic and alkaline conditions, with greater stability observed around neutral pH.[2][3] Acidic environments can lead to polymerization.[4]
-
Temperature: Elevated temperatures significantly accelerate degradation. Thioctic acid can polymerize when heated above its melting point.[1][2][5] The degradation of L-Lysine in solution is also temperature-dependent.[6]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[1][2]
-
Oxygen: As an antioxidant, thioctic acid is prone to oxidative degradation, especially in the presence of oxygen.[7]
-
Metal Ions: The presence of certain metal ions can catalyze the degradation of thioctic acid.
Q3: How does pH affect the stability of this compound solutions?
A3: this compound is most stable in neutral aqueous solutions.[3] Under acidic conditions (low pH), thioctic acid is known to be unstable and can polymerize.[2][4][8] Alkaline conditions can also promote degradation.[3] For instance, studies on thioctic acid have shown significant degradation in both 2.5 M HCl and 3 M NaOH.[3] Therefore, maintaining a pH close to 7.0 is crucial for preventing degradation.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Temperature is a critical factor in the stability of this compound solutions. The thioctic acid component is heat-sensitive and can undergo polymerization at temperatures above its melting point (around 60°C).[1] Kinetic studies on L-Lysine solutions have demonstrated that the rate of degradation increases with rising temperature.[6] For optimal stability, it is recommended to prepare and store this compound solutions at refrigerated temperatures (2-8°C) or frozen, and to minimize exposure to elevated temperatures during experiments. For long-term storage, temperatures of -20°C to -80°C are advised.[9]
Q5: How can I protect my this compound solution from light-induced degradation?
A5: To prevent photochemical degradation, always store this compound solutions in amber or opaque containers to shield them from light.[1][2] When working with the solution, it is advisable to do so under subdued lighting conditions or to wrap the experimental apparatus in aluminum foil.
Q6: What measures can be taken to prevent oxidative degradation?
A6: To minimize oxidative degradation, it is recommended to deoxygenate the solvent (e.g., by sparging with an inert gas like nitrogen or argon) before preparing the this compound solution.[7] Preparing and storing the solution under an inert atmosphere can also significantly enhance its stability. The addition of other antioxidants could be considered, but their compatibility and potential interference with the experiment must be carefully evaluated.
Troubleshooting Guide
Problem: I am observing a rapid loss of potency or inconsistent results with my this compound solution.
| Question | Possible Cause & Explanation | Recommended Action |
| What is the pH of your solution? | Acidic or Alkaline pH: this compound is most stable at a neutral pH. Deviations into acidic or alkaline ranges can cause significant degradation of the thioctic acid component.[2][3] | Buffer your solution to a pH between 6.5 and 7.5. Verify the pH of the final solution. |
| How are you storing the solution (temperature and light)? | Improper Storage Temperature: Storage at room temperature or even refrigerated temperatures for extended periods can lead to thermal degradation.[1][6] Light Exposure: Thioctic acid is light-sensitive, and exposure can cause photochemical degradation.[2] | For short-term storage (hours to a few days), use refrigeration (2-8°C). For long-term storage, aliquot and freeze at -20°C or -80°C.[9] Always use amber vials or wrap containers in foil to protect from light. |
| Is your solvent deoxygenated? | Presence of Dissolved Oxygen: Thioctic acid is a potent antioxidant and will be readily oxidized by dissolved oxygen in the solvent, leading to a loss of activity.[7] | Before dissolving the this compound, sparge your solvent with an inert gas (e.g., nitrogen, argon) for at least 15-20 minutes to remove dissolved oxygen. |
| Are there any visible changes in the solution (e.g., color change, precipitation)? | Polymerization or Degradation Products: A change in color (e.g., to a yellowish hue) or the formation of a precipitate can indicate the polymerization of thioctic acid or the formation of insoluble degradation products.[4] | Discard the solution. Prepare a fresh solution using the preventive measures outlined in this guide. Consider filtering the solution through a 0.22 µm filter after preparation, although this will not remove soluble degradants. |
| What is the source and purity of the water and other reagents you are using? | Presence of Metal Ion Contaminants: Trace metal ions in the solvent or other reagents can catalyze the degradation of thioctic acid. | Use high-purity, metal-free water (e.g., Milli-Q or equivalent) and analytical grade reagents. If metal ion contamination is suspected, consider the use of a chelating agent like EDTA, after confirming its compatibility with your experimental setup. |
Data on Thioctic Acid Stability
The following table summarizes the stability of thioctic acid under various stress conditions, which serves as a proxy for the stability of this compound.
| Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 2.5 M HCl | 30 min | Room Temp | ~19% | [3] |
| Alkaline Hydrolysis | 3 M NaOH | 30 min | Room Temp | ~14% | [3] |
| Neutral Hydrolysis | Water:Methanol | 5 h | 100°C | ~2.6% | [3] |
| Acidic (Forced) | 0.1 N Methanolic HCl | 45 min | 60°C | 20.90% | [10] |
| Alkaline (Forced) | 0.1 N Methanolic NaOH | 45 min | 60°C | 8.50% | [10] |
| Oxidative | 6% H₂O₂ | 45 min | N/A | 7.9% | [10] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound solution under various stress conditions to understand its stability profile.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable deoxygenated solvent (e.g., water or a buffer at pH 7.0) to achieve a known concentration (e.g., 1 mg/mL).
-
Prepare this stock solution in a low-actinic volumetric flask.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl in a flask. Reflux at 60°C for 45 minutes.[10]
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH in a flask. Reflux at 60°C for 45 minutes.[10]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 45 minutes.[10]
-
Thermal Degradation: Heat the stock solution at 70°C in a controlled temperature bath for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a UV lamp (e.g., 254 nm) for a specified period (e.g., 24-48 hours). A control sample should be wrapped in foil and kept under the same conditions.
3. Sample Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and alkaline samples with an appropriate base or acid.
-
Dilute all samples, including a non-degraded control, to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to quantify the remaining this compound and detect the formation of degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition compared to the control sample.
-
Characterize the degradation products if possible.
-
This data will help in identifying the critical factors affecting the stability of this compound in your specific application.
Visualizations
Caption: Factors contributing to the degradation of this compound in solution.
Caption: Troubleshooting workflow for this compound solution degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. akjournals.com [akjournals.com]
interference of reducing agents in L-Lysine thioctate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Lysine Thioctate assays. The information is presented in a question-and-answer format to directly address common issues, particularly the interference of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is designed to measure the activity of the enzyme lipoamidase (also known as lipoyl-X hydrolase). This compound serves as a substrate for this enzyme. Lipoamidase catalyzes the hydrolysis of the amide bond between the lipoic acid (thioctate) moiety and the lysine residue.[1][2][3] The detection of either the released L-Lysine or the modified thioctate product allows for the quantification of enzyme activity.
Q2: My assay shows low or no lipoamidase activity. What are the potential causes?
Low or no enzyme activity can stem from several factors:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Suboptimal Assay Conditions: Verify that the pH, temperature, and buffer composition of your assay are optimal for the enzyme's activity.
-
Incorrect Substrate Concentration: Use this compound at a concentration appropriate for the enzyme's Michaelis constant (Km).
-
Presence of Inhibitors: Contaminants in your sample or reagents can inhibit enzyme activity.
Q3: The results of my assay are inconsistent. What could be causing this variability?
Inconsistent results can be attributed to:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes.
-
Substrate Instability: Prepare this compound solutions fresh and store them as recommended to prevent degradation.
-
Variable Reaction Times: Use a consistent incubation time for all samples.
-
Plate Reader Settings: Ensure the plate reader is set to the correct wavelength and is properly calibrated.
Q4: Can I use reducing agents in my this compound assay?
Caution is advised when using reducing agents. While they are often included in buffers to maintain protein stability, they can significantly interfere with the assay. The thioester bond in this compound is susceptible to cleavage by certain reducing agents, leading to a false-positive signal or inaccurate measurements.
Troubleshooting Guide: Interference of Reducing Agents
A primary challenge in this compound assays is the interference from reducing agents commonly used in protein biochemistry, such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).
Issue: Artificially high background signal or non-reproducible results in the presence of reducing agents.
This issue often arises because the reducing agent is directly cleaving the thioester bond in the this compound substrate, mimicking the activity of lipoamidase.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reducing agent interference.
Potential Mechanisms of Interference
References
optimizing incubation time for lipoamidase assays with L-Lysine thioctate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for lipoamidase assays using L-Lysine thioctate as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in a lipoamidase assay?
A1: this compound is a synthetic substrate for the enzyme lipoamidase.[1][2] In this assay, lipoamidase catalyzes the cleavage of the amide bond between L-Lysine and thioctic acid (lipoic acid).[3][4] The rate of this reaction is used to determine the activity of the lipoamidase enzyme.
Q2: Why is optimizing the incubation time crucial for my lipoamidase assay?
A2: Optimizing the incubation time is critical to ensure that you are measuring the initial rate of the enzymatic reaction.[5] This initial velocity (V₀) is directly proportional to the enzyme concentration under substrate-saturating conditions. If the incubation time is too short, the amount of product formed may be too low for accurate detection.[5] Conversely, if the incubation is too long, the reaction rate may decrease due to substrate depletion, product inhibition, or enzyme denaturation, leading to an underestimation of the enzyme's true activity.[5]
Q3: What are the key factors that can influence the optimal incubation time?
A3: Several factors can affect the optimal incubation time for a lipoamidase assay, including:
-
Enzyme Concentration: Higher enzyme concentrations will lead to faster substrate conversion, thus requiring shorter incubation times.[6]
-
Substrate Concentration: The concentration of this compound can affect the reaction rate. It is important to use a concentration that is well above the Michaelis constant (Km) to ensure zero-order kinetics with respect to the substrate.[6]
-
Temperature: Enzyme activity is highly dependent on temperature.[6] Most lipoamidase assays are performed at a constant temperature, often 37°C.[7]
-
pH: The pH of the reaction buffer can significantly impact enzyme activity.[6] The optimal pH for lipoamidase activity should be determined and maintained throughout the experiment.
-
Presence of Inhibitors or Activators: Compounds in the sample or reaction mixture that inhibit or activate lipoamidase will alter the reaction rate and may necessitate an adjustment of the incubation time.
Q4: What is a typical starting point for incubation time in a lipoamidase assay?
A4: Based on general enzyme kinetics and related assays, a typical starting range for incubation time in a lipoamidase assay could be between 10 to 60 minutes.[8] However, it is essential to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Enzyme Activity | 1. Inactive Enzyme: The lipoamidase may have lost activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Incorrect Reagent Concentrations: The concentrations of the enzyme or this compound may be too low. 4. Presence of Inhibitors: Your sample may contain inhibitors of lipoamidase. | 1. Enzyme Quality Control: Test the activity of a new batch of enzyme or a positive control sample. 2. Optimize Assay Conditions: Perform experiments to determine the optimal pH and temperature for your enzyme. Refer to the literature for typical conditions. 3. Check Concentrations: Verify the concentrations of all reagents. 4. Test for Inhibition: Perform a dilution series of your sample to see if the inhibition is dose-dependent. |
| High Background Signal | 1. Substrate Instability: this compound may be degrading non-enzymatically. 2. Contaminating Enzymes: The enzyme preparation or sample may be contaminated with other enzymes that can act on the substrate or detection reagents. 3. Detection Reagent Issues: The reagents used to detect the product may be producing a high background signal. | 1. "No-Enzyme" Control: Run a control reaction without the lipoamidase to measure the rate of non-enzymatic substrate degradation. 2. Purify Enzyme/Sample: If possible, further purify the enzyme preparation. 3. Reagent Blanks: Run control reactions with all components except the substrate to check for background from detection reagents. |
| Inconsistent Results (Poor Reproducibility) | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate. 2. Temperature Fluctuations: Inconsistent temperature control during incubation. 3. Timing Inconsistencies: Variations in the start and stop times of the reaction. 4. Reagent Instability: Degradation of reagents over time. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use larger volumes where possible. 2. Use a Water Bath or Incubator: Maintain a constant and uniform temperature for all samples. 3. Standardize Timing: Use a multichannel pipette or a consistent procedure to start and stop reactions. 4. Prepare Fresh Reagents: Prepare fresh solutions of unstable reagents for each experiment. |
| Non-linear Reaction Progress Curve | 1. Substrate Depletion: The incubation time is too long, and a significant portion of the substrate has been consumed. 2. Product Inhibition: The product of the reaction is inhibiting the enzyme. 3. Enzyme Instability: The enzyme is losing activity during the incubation period. | 1. Reduce Incubation Time: Perform a time-course experiment and select an incubation time within the linear range. 2. Dilute the Enzyme: Use a lower concentration of the enzyme to slow down the reaction rate. 3. Check Enzyme Stability: Pre-incubate the enzyme under assay conditions without the substrate to assess its stability over time. |
Quantitative Data Summary
Table 1: General Parameters for Lipoamidase Assays
| Parameter | Recommended Range/Value | Notes |
| Temperature | 25 - 37 °C | Activity generally increases with temperature up to an optimum, beyond which denaturation occurs.[6] 37°C is a common starting point.[7] |
| pH | 7.0 - 8.5 | The optimal pH can vary depending on the source of the lipoamidase. A pH titration experiment is recommended for a new enzyme source. |
| This compound Concentration | >5 x Km | To ensure the reaction rate is independent of substrate concentration, use a saturating concentration. The Km value needs to be determined experimentally. |
| Enzyme Concentration | Variable | Should be adjusted to ensure the reaction is in the linear range for the chosen incubation time. |
Table 2: Example Time-Course Data for Optimization of Incubation Time
| Incubation Time (minutes) | Product Formed (µM) | Reaction Rate (µM/min) | Linearity |
| 0 | 0.0 | - | - |
| 5 | 10.5 | 2.1 | Linear |
| 10 | 20.8 | 2.08 | Linear |
| 15 | 30.5 | 2.03 | Linear |
| 20 | 38.0 | 1.9 | Approaching non-linearity |
| 30 | 45.0 | 1.5 | Non-linear |
| 45 | 50.0 | 1.11 | Non-linear |
| 60 | 52.0 | 0.87 | Non-linear |
| Note: This is example data. Actual results will vary based on experimental conditions. |
Experimental Protocols
Protocol: Determining the Optimal Incubation Time for a Lipoamidase Assay
This protocol outlines the steps to determine the linear range of product formation over time for your specific lipoamidase assay conditions.
1. Reagents and Materials:
-
Purified or partially purified lipoamidase enzyme
-
This compound substrate stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Reaction termination solution (e.g., 10% Trichloroacetic acid)
-
Detection reagent (specific to the method of product quantification)
-
Microplate reader or spectrophotometer
-
Constant temperature water bath or incubator
2. Experimental Setup:
-
Prepare a reaction mixture containing the assay buffer and this compound at the desired final concentration.
-
Prepare a separate solution of the lipoamidase enzyme in assay buffer.
-
Set up a series of reaction tubes or wells in a microplate, one for each time point to be tested (e.g., 0, 2, 5, 10, 15, 20, 30, 45, 60 minutes).
-
Include "no-enzyme" controls for each time point to measure background signal.
3. Assay Procedure:
-
Pre-warm the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 37°C).
-
To start the reaction, add the lipoamidase enzyme to the reaction mixture. Mix gently.
-
At each designated time point, stop the reaction in one of the tubes/wells by adding the termination solution.
-
For the zero-minute time point, add the termination solution before adding the enzyme.
-
After stopping all reactions, add the detection reagent to all tubes/wells, including the controls.
-
Incubate as required for color/signal development.
-
Measure the absorbance or fluorescence using a microplate reader or spectrophotometer at the appropriate wavelength.
4. Data Analysis:
-
Subtract the average reading of the "no-enzyme" control from the readings of the corresponding time points.
-
Convert the corrected readings to the concentration of product formed using a standard curve.
-
Plot the concentration of product formed (Y-axis) against the incubation time (X-axis).
-
Identify the linear portion of the curve. The optimal incubation time for your assay should be within this linear range.
Visualizations
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. jsir.gr.jp [jsir.gr.jp]
- 4. researchgate.net [researchgate.net]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. The Amidase Domain of Lipoamidase Specifically Inactivates Lipoylated Proteins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity L-Lysine Thioctate
Welcome to the technical support center for the synthesis of high-purity L-Lysine Thioctate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges in synthesizing this compound revolve around three key areas:
-
Chemoselectivity: L-Lysine has two amine groups (α and ε) and a carboxylic acid group. Thioctic acid has a carboxylic acid and a disulfide bond. Forming the amide bond specifically at the ε-amino group of L-Lysine without side reactions requires a careful selection of protecting groups.[1][2]
-
Racemization: The chiral center of L-Lysine can be susceptible to racemization under harsh reaction conditions, leading to the formation of D-Lysine thioctate, which can be difficult to separate.
-
Product Stability: Thioctic acid and its derivatives can be unstable, particularly at elevated temperatures or under certain pH conditions, potentially leading to degradation and the formation of impurities.[3][4][5] The disulfide bond in the dithiolane ring can also undergo undesired reactions.[6]
Q2: Which protecting group strategy is recommended for the synthesis of this compound?
A2: A common and effective strategy involves the orthogonal protection of the α-amino and carboxylic acid groups of L-Lysine, leaving the ε-amino group available for coupling with thioctic acid. A typical approach is:
-
α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is frequently used as it is stable under the conditions required for amide bond formation and can be removed under mild basic conditions.[1][7]
-
Carboxylic Acid Protection: The carboxylic acid is often protected as a tert-butyl (tBu) ester, which is stable to the conditions used for Fmoc removal and amide coupling but can be cleaved under acidic conditions.
-
ε-Amino Group: This is the reactive site for coupling with thioctic acid.
Q3: What are the common impurities that can form during the synthesis of this compound?
A3: Several impurities can arise during the synthesis, including:
-
Di-substituted Lysine: Thioctic acid reacting with both the α and ε amino groups of L-Lysine if the α-amino group is not properly protected.
-
Unreacted Starting Materials: Residual L-Lysine and thioctic acid.
-
Side-products from Coupling Reagents: By-products from the carbodiimide activators (e.g., DCU from DCC).
-
Racemized Product: D-Lysine thioctate.
-
Degradation Products: Impurities resulting from the degradation of thioctic acid.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for separating this compound from impurities and starting materials.[8][9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Amide Bond Formation | - Ensure the thioctic acid is effectively activated. Consider using a different coupling agent (e.g., HBTU, HATU instead of DCC/DMAP).- Optimize the reaction time and temperature. Monitor the reaction progress by TLC or HPLC. |
| Premature Deprotection | - Verify the stability of your protecting groups under the reaction conditions. If using an Fmoc group, ensure the coupling conditions are not basic. |
| Product Loss During Work-up/Purification | - Optimize the extraction and purification protocols. For column chromatography, select an appropriate stationary and mobile phase to ensure good separation and recovery. |
Problem 2: Presence of Multiple Spots/Peaks in TLC/HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Formation of Side-Products | - Re-evaluate the protecting group strategy to ensure complete protection of the α-amino group of L-Lysine.- Optimize the stoichiometry of the reactants to minimize side reactions. |
| Degradation of Product/Starting Material | - Thioctic acid is sensitive to heat and light.[4][5] Conduct the reaction and purification steps at controlled temperatures and protect from light.- Ensure the pH of the reaction and work-up is controlled to prevent degradation. |
| Racemization | - Use milder coupling conditions. Additives like HOBt can help to suppress racemization.- Analyze the product using a chiral column to determine the enantiomeric purity. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | - Optimize the HPLC or column chromatography conditions. Try a different solvent system or a different type of stationary phase.- Consider using an alternative purification technique such as preparative HPLC or crystallization. |
| Product Insolubility | - this compound may have limited solubility in certain organic solvents. Experiment with different solvent systems for purification. |
| Product is an Oil and Does Not Crystallize | - Attempt to form a salt of the product to induce crystallization. For example, forming the hydrochloride or acetate salt.- Try different crystallization solvents and techniques (e.g., slow evaporation, vapor diffusion). |
Experimental Protocols
Key Experiment: Synthesis of Fmoc-L-Lys(Boc)-OH
This protocol outlines the protection of L-Lysine as a key intermediate for the synthesis of this compound.
Materials:
-
L-Lysine hydrochloride
-
Sodium carbonate
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dioxane
-
Acetone
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid
Procedure:
-
Dissolve L-Lysine hydrochloride in a 10% sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-Cl in dioxane dropwise while maintaining the pH at 9-10 by adding 10% sodium carbonate solution.
-
Stir the mixture at room temperature overnight.
-
Wash the reaction mixture with ethyl acetate to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Fmoc-L-Lys-OH.
-
Dissolve the Fmoc-L-Lys-OH in a mixture of dioxane and water.
-
Add (Boc)₂O and triethylamine and stir at room temperature for 24 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield Fmoc-L-Lys(Boc)-OH.[7]
Expected Yield and Purity: The yield of Fmoc-L-Lys(Boc)-OH can be improved from 76% to 88% with optimized conditions, achieving a purity of 99.6% as determined by HPLC.[7]
Visualizations
Logical Workflow for Troubleshooting Synthesis Issues
Caption: Troubleshooting workflow for this compound synthesis.
Proposed Synthetic Pathway for this compound
Caption: Synthetic pathway for this compound.
References
- 1. peptide.com [peptide.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7030154B2 - Stability of lipoic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2-Dithiolane - Wikipedia [en.wikipedia.org]
- 7. Synthesis procedure for protected lysine | Semantic Scholar [semanticscholar.org]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. An HPLC method for the determination of thioctic acid in raw material and tablets -Analytical Science and Technology [koreascience.kr]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Analytical Issues in L-Lysine Thioctate Quantification
Welcome to the Technical Support Center for the quantification of L-Lysine Thioctate. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This guide is supplemented with detailed experimental protocols, data tables, and visualizations to support your analytical endeavors.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the quantification of this compound.
Question 1: Why am I observing low or no signal for this compound in my LC-MS/MS analysis?
Answer: This is a frequent issue that can arise from several factors, primarily related to the stability of the thioctate (lipoic acid) moiety and the chromatographic behavior of the polar L-Lysine component.
-
Analyte Instability: The thioctate component, particularly if it is in its reduced form (dihydrolipoic acid), is highly susceptible to oxidation. This can occur during sample collection, processing, and storage.
-
Poor Chromatographic Retention: L-Lysine is a highly polar amino acid, which can lead to poor retention on traditional reversed-phase HPLC columns. This can cause the analyte to elute in the void volume, where it may be masked by matrix effects.
-
Suboptimal Ionization: The ionization efficiency of this compound in the mass spectrometer source can be affected by the mobile phase composition and the presence of co-eluting matrix components.
Troubleshooting Steps:
-
Sample Handling and Stabilization:
-
Use EDTA-containing tubes for blood collection to chelate metal ions that can catalyze oxidation.
-
Process samples at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic and chemical degradation.
-
For the analysis of the reduced form, consider immediate acidification of plasma or serum samples to a pH of 2.5-3.0 with metaphosphoric acid or perchloric acid to slow the rate of oxidation.
-
Store samples at -80°C for long-term stability and protect them from light.[1]
-
-
Chromatography Optimization:
-
HILIC Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like amino acids without derivatization.[2]
-
Reversed-Phase with Ion-Pairing: If using a reversed-phase column, consider adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase to improve the retention of the polar L-Lysine moiety.
-
Derivatization: As a last resort, consider derivatization of the primary amine on the lysine residue to increase its hydrophobicity and improve retention on a reversed-phase column.[3]
-
-
Mass Spectrometry Optimization:
-
Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for this compound.
-
Mobile Phase Additives: Ensure the mobile phase contains additives that promote efficient ionization. For positive ion mode, formic acid or ammonium formate are commonly used. For negative ion mode, ammonium acetate may be beneficial.[2]
-
Question 2: I'm observing significant variability and poor reproducibility in my results. What could be the cause?
Answer: High variability in quantitative bioanalysis often points to inconsistent sample handling or matrix effects.
-
Inconsistent Sample Preparation: Any variation in sample collection, processing, or storage can lead to differing degrees of analyte degradation or recovery.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[4]
Troubleshooting Steps:
-
Standardize Protocols: Ensure that every step of your sample collection, processing, and storage protocol is standardized and followed consistently for all samples.
-
Use an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting for both sample preparation variability and matrix effects.[4] The SIL internal standard is added to the samples at the beginning of the sample preparation process and will be affected by the same factors as the analyte, allowing for accurate normalization of the results.
-
Optimize Sample Cleanup: Employ a robust sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before LC-MS/MS analysis.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common analytical issues.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for this compound quantification?
A1: For the analysis of an underivatized polar molecule like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable technique.[2] It provides good retention for polar analytes and is compatible with mass spectrometry. If HILIC is not available, reversed-phase chromatography with an ion-pairing agent can be an alternative.
Q2: How can I minimize the oxidation of the thioctate moiety during sample preparation?
A2: To minimize oxidation, it is crucial to work quickly and at low temperatures.[1] The addition of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample collection tubes or during homogenization can also be beneficial. Immediate acidification of the sample to pH 2.5-3.0 is a key step in stabilizing the reduced form of thioctic acid.[1]
Q3: Is a derivatization step necessary for the analysis of this compound?
A3: While not always necessary, derivatization of the primary amine on the L-Lysine portion of the molecule can be advantageous, especially when using reversed-phase chromatography.[3] Derivatization can improve chromatographic peak shape, enhance retention, and in some cases, increase ionization efficiency. However, it also adds an extra step to the sample preparation workflow, which can introduce variability.
Q4: What are the expected mass transitions for this compound in MS/MS analysis?
A4: The specific mass transitions will depend on the ionization mode (positive or negative) and the collision energy used. However, one would typically expect to see fragmentation of the amide bond between L-Lysine and thioctic acid, as well as fragmentation within the thioctic acid structure. It is recommended to perform an infusion of a pure standard of this compound to determine the optimal precursor and product ions.
Q5: What are some key considerations for method validation?
A5: A robust method validation should assess linearity, accuracy, precision, selectivity, stability (freeze-thaw, bench-top, and long-term), and matrix effects. For bioanalytical methods, it is also important to determine the lower limit of quantification (LLOQ). Following guidelines from regulatory bodies such as the FDA or EMA is recommended.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by HILIC-MS/MS
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately centrifuge at 2000 x g for 15 minutes at 4°C.
-
Transfer the plasma to a new tube.
-
For each 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (this compound-d4).
-
Perform a protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HILIC-MS/MS Conditions:
-
Column: HILIC column (e.g., Agilent AdvanceBio MS Spent Media, 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9 with Ammonium Hydroxide[2]
-
Mobile Phase B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water, pH 9 with Ammonium Hydroxide
-
Gradient: 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole in positive ion mode.
-
Ion Source: Electrospray Ionization (ESI)
-
MRM Transitions: To be determined by infusion of a standard.
Experimental Workflow Diagram
Caption: A typical experimental workflow for plasma sample analysis.
Quantitative Data Summary
The following tables provide a summary of typical parameters that would be determined during method development and validation for the quantification of this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Typical Value |
| Chromatography | |
| Column Type | HILIC |
| Retention Time | 2.5 - 4.0 min |
| Mass Spectrometry | |
| Ionization Mode | Positive ESI |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion 1 (m/z) | To be determined |
| Product Ion 2 (m/z) | To be determined |
| Collision Energy | To be optimized |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | |
| Mean Accuracy | 85-115% (100 ± 15%) |
| Precision | |
| Coefficient of Variation (%CV) | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | |
| Accuracy | 80-120% (100 ± 20%) |
| Precision (%CV) | ≤ 20% |
| Stability | |
| % Change from Nominal | ≤ 15% |
References
Validation & Comparative
A Comparative Guide to the Validation of a Novel L-Lysine Thioctate-Based Lipoamidase Assay
For researchers, scientists, and professionals in drug development, the accurate measurement of lipoamidase activity is crucial for understanding cellular metabolism, antioxidant pathways, and the efficacy of therapeutic interventions. Lipoamidase, an enzyme that cleaves the amide bond between lipoic acid and lysine residues in proteins, plays a key role in the recycling of lipoic acid.[1] This guide provides a comprehensive comparison of a new L-Lysine thioctate-based assay with existing methods, supported by experimental data and detailed protocols.
Introduction to Lipoamidase and its Significance
Lipoic acid (LA) is an essential cofactor for several mitochondrial multi-enzyme complexes involved in crucial energy metabolism pathways.[2] It is covalently attached to a specific lysine residue of its target enzymes through an amide linkage. Lipoamidase (or lipoyl-X hydrolase) is the enzyme responsible for hydrolyzing this bond, releasing free lipoic acid from proteins.[1][3] This enzymatic activity is vital for the turnover and regulation of lipoic acid-dependent enzymes.[1] Dysregulation of lipoamidase activity has been implicated in various pathological conditions, making it a significant area of study and a potential therapeutic target.
The this compound-Based Lipoamidase Assay: A Novel Approach
The this compound-based assay is an innovative method for determining lipoamidase activity. This assay utilizes this compound, a synthetic substrate that mimics the natural lipoyl-lysine linkage.[4] The principle of this assay is based on the enzymatic cleavage of this compound by lipoamidase, which releases L-lysine and thioctic acid (lipoic acid). The detection of one of these products allows for the quantification of enzyme activity.
Experimental Protocol: this compound-Based Assay
1. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (KPB), pH 7.4.
-
Substrate Stock Solution: 10 mM this compound in deionized water.
-
Enzyme Sample: Purified lipoamidase or tissue homogenate containing the enzyme.
-
Detection Reagent: A suitable detection system for either L-lysine or thioctic acid. For instance, a colorimetric assay for primary amines can be used to detect the released L-lysine.[5]
2. Assay Procedure:
-
In a 96-well microplate, add 50 µL of the enzyme sample to each well.
-
Add 100 µL of Assay Buffer to each well.
-
To initiate the reaction, add 50 µL of the Substrate Stock Solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
Add the detection reagent and measure the signal (e.g., absorbance at a specific wavelength) using a microplate reader.
7. Data Analysis:
-
Calculate the concentration of the product formed from a standard curve.
-
Determine the enzyme activity, typically expressed in units per milligram of protein (U/mg), where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Caption: Workflow for the this compound-Based Lipoamidase Assay.
Alternative Methods for Lipoamidase Activity Measurement
Several alternative assays are available for the quantification of lipoamidase activity. These methods primarily differ in the substrate used and the detection method employed.
HPLC-Based Fluorescent Assay
This is a highly sensitive method that utilizes a fluorescently labeled substrate.[2] A common substrate is dansyl-α-lipoyllysine (DLL).[2][6] Lipoamidase cleaves the amide bond in DLL, releasing the fluorescent product, dansylated lysine (DL), which can be separated and quantified by High-Performance Liquid Chromatography (HPLC).[2]
1. Reagent Preparation:
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock Solution: 1 mM Dansyl-α-lipoyllysine (DLL) in a suitable organic solvent (e.g., DMSO).
-
Enzyme Sample: Purified lipoamidase or tissue homogenate.
-
Stop Solution: Acetonitrile.
2. Assay Procedure:
-
Combine the enzyme sample with the Incubation Buffer in a microcentrifuge tube.
-
Add the DLL substrate to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into an HPLC system equipped with a fluorescence detector.
3. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water.
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the dansyl group (e.g., Ex: 340 nm, Em: 525 nm).
4. Data Analysis:
-
Quantify the peak area of the fluorescent product (dansylated lysine).
-
Calculate enzyme activity based on a standard curve of the product.
Caption: Workflow for the HPLC-Based Fluorescent Lipoamidase Assay.
Colorimetric Assays
Colorimetric assays offer a simpler and often higher-throughput alternative to HPLC-based methods. One such method involves the quantification of lipoic acid released from lipoyl-N-ε-lysine using 2,6-dibromoquinone-4-chlorimide.[1] Another approach could be adapted from other enzyme assays that produce a colored product.[7][8]
1. Reagent Preparation:
-
Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.0.
-
Substrate: Lipoyl-N-ε-lysine.
-
Enzyme Sample: Purified lipoamidase or cell lysate.
-
Colorimetric Reagent: A reagent that reacts with one of the products (lipoic acid or lysine) to produce a colored compound.
2. Assay Procedure:
-
Set up the reaction mixture containing the Assay Buffer, substrate, and enzyme sample in a 96-well plate.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction.
-
Add the colorimetric reagent and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Correlate the absorbance values to the product concentration using a standard curve.
-
Calculate the specific activity of the enzyme.
Performance Comparison of Lipoamidase Assays
The choice of assay depends on the specific requirements of the experiment, such as the need for high sensitivity, high throughput, or the availability of specialized equipment.
| Feature | This compound-Based Assay | HPLC-Based Fluorescent Assay | Colorimetric Assay |
| Principle | Enzymatic cleavage of this compound | HPLC separation and fluorescence detection of a cleaved fluorescent substrate | Colorimetric detection of a reaction product |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Throughput | High (96-well plate format) | Low (serial sample injection) | High (96-well plate format) |
| Specificity | Potentially high, dependent on substrate design | High, due to HPLC separation | May be prone to interference from other sample components |
| Equipment | Microplate reader | HPLC with fluorescence detector | Microplate reader |
| Cost | Moderate | High (equipment and solvents) | Low |
| Complexity | Simple | Complex | Simple |
Lipoamidase in Cellular Signaling
Lipoamidase is a key regulator in the lipoic acid salvage pathway. It releases lipoic acid from degraded proteins, which can then be re-utilized. This is particularly important for maintaining the pool of active, lipoylated enzymes essential for mitochondrial function. Sirtuin 4 (SIRT4) has been identified as a mammalian mitochondrial lipoamidase that regulates the activity of the pyruvate dehydrogenase complex (PDH) by removing the lipoamide cofactor.[9]
Caption: Role of Lipoamidase in the Lipoic Acid Salvage Pathway.
Conclusion
The novel this compound-based lipoamidase assay presents a promising alternative to existing methods. Its main advantages lie in its potential for high throughput and relative simplicity, making it well-suited for screening applications in drug discovery. While HPLC-based fluorescent assays offer superior sensitivity, their low throughput and high cost can be limiting. Colorimetric assays are simple and inexpensive but may lack the sensitivity and specificity required for some applications. The validation of the this compound-based assay against these established methods will be crucial in determining its place in the toolkit of researchers studying lipoic acid metabolism and related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple HPLC evaluation of lipoamidase activity in tissue using a newly synthesized fluorescent substrate, dansyl-α-lipoyllysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of lipoamidase (lipoyl-X hydrolase) activity with a novel substrate, lipoyl-6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 7. Colorimetric method for the determination of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirtuin 4 is a lipoamidase regulating pyruvate dehydrogenase complex activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for L-Lysine Thioctate Quantification: Mass Spectrometry vs. High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent bioanalytical techniques, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), for the quantitative analysis of L-Lysine thioctate. Given the limited publicly available data specific to this compound, this document outlines a procedural framework for cross-validation, drawing upon established methodologies for L-Lysine and other amino acid derivatives. The experimental protocols and performance data presented herein are representative and intended to serve as a robust starting point for laboratory-specific validation and cross-validation studies.
The cross-validation of analytical methods is a critical step in drug development, ensuring that data is reproducible and reliable across different laboratories, instruments, or even between a new and a revised method.[1] This process is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to maintain data integrity in nonclinical and clinical studies.[2][3]
Comparison of Analytical Methodologies
LC-MS/MS is often considered the gold standard for bioanalysis due to its high sensitivity and selectivity, allowing for direct measurement of the analyte with minimal sample preparation.[4] In contrast, HPLC-FLD typically requires a pre-column derivatization step to render the amino acid fluorescent, adding a layer of complexity but offering a widely accessible and cost-effective alternative.[5]
Table 1: Comparison of Key Performance Characteristics for LC-MS/MS and HPLC-FLD
| Parameter | LC-MS/MS | HPLC-FLD with Derivatization |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (dependent on derivatization agent and chromatographic separation) |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to low ng/mL) | High (low ng/mL to µg/mL) |
| Linearity Range | Wide (typically 3-4 orders of magnitude) | Wide (typically 2-3 orders of magnitude) |
| Precision (%CV) | Excellent (<15%) | Very Good (<20%) |
| Accuracy (%Bias) | Excellent (within ±15%) | Very Good (within ±20%) |
| Sample Throughput | High | Moderate |
| Method Complexity | Moderate (instrumentation) | High (sample preparation) |
| Cost | High (instrumentation and maintenance) | Moderate |
Experimental Protocols
The following protocols are detailed methodologies for the quantification of an analyte like this compound in a biological matrix (e.g., human plasma).
Protocol 1: LC-MS/MS Method
This method is designed for the sensitive and selective quantification of this compound in human plasma.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled version of this compound).
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion).
-
Internal Standard: Precursor ion > Product ion (to be determined by infusion).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).
-
Protocol 2: HPLC-FLD Method with Pre-Column Derivatization
This method utilizes o-phthalaldehyde (OPA) as a derivatizing agent to enable fluorescent detection.[6]
-
Sample Preparation:
-
Perform protein precipitation as described in the LC-MS/MS protocol (Step 1).
-
After centrifugation, take 50 µL of the supernatant.
-
-
Derivatization:
-
Prepare an OPA working solution.
-
In an autosampler vial, mix 50 µL of the supernatant with 50 µL of the OPA working solution.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium Acetate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient: A linear gradient suitable for separating the derivatized analyte from other plasma components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 455 nm.
-
Data Presentation for Cross-Validation
For a cross-validation study, a minimum of 30 study samples should be analyzed by both methods. The results are then compared statistically.
Table 2: Representative Cross-Validation Data
| Sample ID | LC-MS/MS Result (ng/mL) | HPLC-FLD Result (ng/mL) | % Difference |
| S001 | 15.2 | 14.8 | -2.63% |
| S002 | 48.9 | 51.2 | 4.70% |
| S003 | 101.5 | 98.7 | -2.76% |
| S004 | 256.3 | 265.1 | 3.43% |
| ... | ... | ... | ... |
| S030 | 78.4 | 81.0 | 3.32% |
Acceptance Criteria: The percentage difference between the two methods for at least two-thirds of the samples should be within ±20%.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of a cross-validation study comparing an established method (Method A) with a new or alternative method (Method B).
L-Lysine Metabolic Pathway
Understanding the metabolic context of L-Lysine is crucial for bioanalysis, as metabolites can potentially interfere with the assay. This compound, as a derivative, may be influenced by these pathways. The primary degradation route for L-Lysine in mammals is the saccharopine pathway, which occurs in the mitochondria of the liver.[7][8]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 7. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Kinetic Comparison of L-Lysine Thioctate and Synthetic Substrates for Lipoamidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of L-Lysine thioctate and other synthetic substrates in the context of lipoamidase activity. Lipoamidases are enzymes that cleave the amide bond between lipoic acid and lysine residues, playing a crucial role in the regulation of key metabolic enzyme complexes. Understanding the kinetic parameters of various substrates is essential for developing targeted therapeutics and diagnostic tools.
Executive Summary
Direct comparative kinetic data for this compound, a known lipoamidase substrate, is not extensively available in peer-reviewed literature. However, analysis of related synthetic substrates, particularly lipoyl-modified peptides with the cellular lipoamidase Sirtuin 4 (SIRT4), provides valuable insights into substrate-enzyme interactions. This guide summarizes the available kinetic data, details relevant experimental protocols, and illustrates the key signaling pathway regulated by lipoamidase activity.
Data Presentation: Kinetic Parameters of Lipoamidase Substrates
While specific kinetic data for this compound is not available, the following table presents the steady-state kinetic parameters for the hydrolysis of synthetic lipoyl- and acetyl-modified peptides by human SIRT4, a mitochondrial lipoamidase. This data offers a baseline for comparing the efficiency of different substrate modifications.
| Substrate (Peptide) | Modification | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| DLAT (K259) | Lipoyl | 28 ± 5 | 0.041 ± 0.002 | 1460 ± 270 |
| H3K9 | Lipoyl | 86 ± 18 | 0.038 ± 0.003 | 440 ± 100 |
| DLAT (K259) | Acetyl | 1100 ± 300 | 0.042 ± 0.004 | 38 ± 11 |
| H3K9 | Acetyl | >5000 | - | <1 |
Data derived from studies on human Sirtuin 4 (SIRT4) activity with synthetic peptides. DLAT (dihydrolipoyllysine acetyltransferase) is a component of the pyruvate dehydrogenase complex. H3K9 refers to a peptide derived from histone H3.
Note: The catalytic efficiency (kcat/Km) of SIRT4 is significantly higher for lipoyl-modified substrates compared to their acetylated counterparts, highlighting the enzyme's specificity.
Experimental Protocols
The determination of lipoamidase activity is crucial for kinetic studies. A common method involves the use of synthetic substrates and monitoring the release of a product over time.
High-Performance Liquid Chromatography (HPLC)-Based Assay for Lipoamidase Activity
This method utilizes a novel fluorescent substrate to quantify lipoamidase activity.
1. Substrate Synthesis:
-
A fluorescently labeled lipoyl-lysine derivative, such as dansyl-α-lipoyllysine, is synthesized.[1]
-
Alternatively, a substrate like lipoyl-6-aminoquinoline (LAQ) can be synthesized from lipoic acid and 6-aminoquinoline.[2]
2. Enzyme Reaction:
-
The reaction mixture contains the enzyme source (e.g., purified lipoamidase, cell lysate), the synthetic substrate, and a suitable buffer (e.g., Tris-HCl, pH 7.8).
-
The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
3. Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding an acid (e.g., trichloroacetic acid) or a solvent (e.g., acetonitrile).
-
The mixture is centrifuged to precipitate proteins.
4. HPLC Analysis:
-
The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence detector.
-
The product of the enzymatic reaction (the fluorescently labeled lysine or its derivative) is separated and quantified by measuring its peak area.
-
The enzyme activity is calculated based on the amount of product formed per unit time.
Mandatory Visualization
Signaling Pathway: Regulation of Pyruvate Dehydrogenase Complex by Lipoamidase (SIRT4)
The following diagram illustrates the role of the lipoamidase SIRT4 in regulating the activity of the Pyruvate Dehydrogenase (PDH) complex, a critical juncture in cellular metabolism.
Caption: SIRT4-mediated delipoylation of the E2 component of the PDH complex, leading to its inactivation.
Experimental Workflow: HPLC-Based Lipoamidase Assay
The diagram below outlines the key steps in a typical HPLC-based experimental workflow for measuring lipoamidase activity.
Caption: A generalized workflow for the quantification of lipoamidase activity using a synthetic fluorescent substrate.
References
Specificity of Lipoamidase: A Comparative Analysis of L-Lysine Thioctate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic specificity of lipoamidase for its primary substrate, L-Lysine thioctate (lipoyl-lysine), versus its structural and functional analogs. The information presented is supported by experimental data to aid in research and development involving this critical enzyme.
Executive Summary
Lipoamidase, an enzyme that cleaves the amide bond between lipoic acid and a lysine residue, demonstrates a high degree of specificity for its native substrate, lipoyl-lysine. This specificity is crucial for its role in regulating the activity of key metabolic enzyme complexes. This guide summarizes the available quantitative data on the kinetic parameters of lipoamidase activity with lipoyl-lysine and its analogs, details the experimental protocols used to determine this specificity, and provides a visual representation of a key signaling pathway regulated by lipoamidase activity.
Data Presentation: Lipoamidase Substrate Specificity
The following table summarizes the kinetic parameters for the hydrolysis of various lysine modifications by the human mitochondrial lipoamidase SIRT4. The data is derived from studies using synthetic peptide substrates. A higher kcat/Km value indicates greater catalytic efficiency.
| Substrate (Peptide Backbone) | Modification | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| DLAT (Dihydrolipoyllysine Acetyltransferase) | Lipoyl-lysine | 130 ± 20 | 0.028 ± 0.002 | 215 | [1] |
| Histone H3 (Lysine 9) | Lipoyl-lysine | 220 ± 40 | 0.014 ± 0.001 | 64 | [1] |
| Histone H3 (Lysine 9) | Biotinyl-lysine | 300 ± 60 | 0.007 ± 0.001 | 23 | [1] |
| Histone H3 (Lysine 9) | Acetyl-lysine | ND | ND | 2.3 | [1] |
ND: Not determined due to linear velocity versus substrate concentration, indicating very low affinity.
Key Findings from the Data:
-
Preference for Lipoyl-lysine: SIRT4 exhibits a significantly higher catalytic efficiency for lipoyl-lysine compared to biotinyl-lysine and acetyl-lysine on the same peptide backbone.[1]
-
Influence of Peptide Context: The catalytic efficiency for lipoyl-lysine is influenced by the surrounding amino acid sequence, as seen in the difference between the DLAT and Histone H3 peptides.[1]
-
Low Activity on Other Modifications: The enzyme shows markedly reduced activity towards biotinyl-lysine and very low activity for acetyl-lysine, highlighting its specificity for the lipoamide moiety.[1]
Experimental Protocols
The determination of lipoamidase specificity relies on precise and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Lipoamidase Activity Assay using Mass Spectrometry
This method is used to determine the kinetic parameters of lipoamidase with various synthetic peptide substrates.
a. Materials:
-
Recombinant human SIRT4 (or other lipoamidase)
-
Synthetic peptides with desired lysine modifications (lipoyl-, biotinyl-, acetyl-lysine)
-
NAD+ (co-substrate for sirtuins)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Quenching solution (e.g., 0.1% trifluoroacetic acid)
b. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the lipoamidase enzyme, and NAD+.
-
Initiate the reaction by adding the synthetic peptide substrate at various concentrations.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the initial velocity phase.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the amount of product (deacylated peptide) and remaining substrate by measuring the area under the curve for their respective ion chromatograms.
-
Calculate the initial reaction velocity for each substrate concentration.
-
Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.[1]
Lipoamidase Activity Assay using HPLC
This method utilizes a fluorescently labeled substrate to monitor enzyme activity.
a. Materials:
-
Synthesized fluorescent substrate (e.g., dansyl-α-lipoyllysine)[2]
-
Tissue homogenate or purified lipoamidase
-
Reaction Buffer (e.g., phosphate buffer at optimal pH)
-
Acetonitrile (for protein precipitation and mobile phase)
-
HPLC system with a fluorescence detector
b. Procedure:
-
Synthesize and purify the fluorescent lipoyl-lysine analog.[2]
-
Prepare a reaction mixture containing the reaction buffer and the tissue homogenate or purified enzyme.
-
Initiate the reaction by adding the fluorescent substrate.
-
Incubate at a constant temperature for a set time.
-
Terminate the reaction by adding acetonitrile to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant using reverse-phase HPLC with fluorescence detection.
-
Quantify the amount of fluorescent product (e.g., dansylated lysine) released by comparing its peak area to a standard curve.[2]
-
Calculate the enzyme activity based on the rate of product formation.
Mandatory Visualizations
Signaling Pathway: Regulation of Pyruvate Dehydrogenase Complex by SIRT4 Lipoamidase Activity
The following diagram illustrates the regulatory role of SIRT4 on the Pyruvate Dehydrogenase (PDH) complex, a critical hub in cellular metabolism.
References
Comparative Analysis of L-Lysine Thioctate in Different Tissue Homogenates: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected distribution of L-Lysine Thioctate across various tissue homogenates, based on the known metabolic pathways and distribution of its constituent components, L-lysine and thioctic acid (alpha-lipoic acid). Due to the absence of direct comparative studies on this compound, this analysis relies on established experimental data for its individual components to provide an informed perspective for future research. Detailed experimental protocols for quantification and relevant signaling pathways are also presented.
Inferred Comparative Distribution of this compound
The following table summarizes the inferred relative concentrations of this compound in different tissue homogenates. This is not based on direct measurement of the salt but is an educated estimation derived from the known distribution patterns of L-lysine and thioctic acid. The liver is a central hub for the metabolism of both compounds, while tissues with high metabolic activity, such as the kidney and heart, are also expected to show significant concentrations.
| Tissue | Inferred Relative Concentration of this compound | Rationale |
| Liver | High | The liver is the primary site for the catabolism of L-lysine and demonstrates high metabolic activity, leading to an expected accumulation of thioctic acid. |
| Kidney | High | The kidneys are involved in the metabolism and excretion of L-lysine and are known to have high concentrations of thioctic acid due to their high metabolic rate. |
| Heart | Moderate to High | The heart is a site of high metabolic activity where thioctic acid is found in significant amounts. |
| Brain | Low to Moderate | While thioctic acid can cross the blood-brain barrier, the brain has a lower capacity for L-lysine catabolism compared to the liver and kidneys. |
| Skeletal Muscle | Low to Moderate | Skeletal muscle has a less significant role in L-lysine catabolism and generally exhibits lower concentrations of thioctic acid compared to organs with higher metabolic rates. |
Experimental Protocols
The quantification of this compound in tissue homogenates would require the simultaneous or sequential analysis of both L-lysine and thioctic acid. The following protocols outline a comprehensive approach for tissue homogenization and subsequent analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS), a highly sensitive and specific method.
Tissue Homogenization
This protocol is a general guideline and may need optimization based on the specific tissue type.
Materials:
-
Tissue sample (e.g., liver, kidney, brain, muscle)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer: 50 mM Tris-HCl with 2 mM EDTA, pH 7.4[1]
-
Protease inhibitor cocktail
-
Potter-Elvehjem homogenizer or bead beater
-
Refrigerated centrifuge
Procedure:
-
Excise the tissue of interest immediately after euthanasia and place it in ice-cold PBS to wash away excess blood.
-
Blot the tissue dry and record its wet weight.
-
On a pre-chilled surface, mince the tissue into small pieces.
-
Transfer the minced tissue to a pre-chilled homogenization tube.
-
Add ice-cold Lysis Buffer (typically in a 1:9 tissue weight to buffer volume ratio, e.g., 100 mg of tissue in 900 µL of buffer) containing a protease inhibitor cocktail.[1]
-
Homogenize the tissue on ice until no visible tissue fragments remain. For tougher tissues, a bead beater may be more effective.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) and store it at -80°C until analysis.
Quantification of L-Lysine and Thioctic Acid by LC-MS/MS
This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and MS/MS transitions will need to be optimized.
Sample Preparation:
-
Thaw the tissue homogenate on ice.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of tissue homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Chromatographic Separation (HPLC):
-
Column: A reverse-phase C18 column is suitable for separating both L-lysine and thioctic acid.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode for L-lysine and negative mode for thioctic acid.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for L-lysine and thioctic acid should be determined using authentic standards.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the comparative analysis of this compound.
Thioctic Acid (Alpha-Lipoic Acid) and NF-κB Signaling Pathway
Thioctic acid has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by Thioctic Acid.[2][3][4]
Thioctic Acid (Alpha-Lipoic Acid) and AMPK Signaling Pathway
Thioctic acid is also known to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.
Caption: Activation of the AMPK signaling pathway by Thioctic Acid.[5][6][7]
References
- 1. rbm.iqvia.com [rbm.iqvia.com]
- 2. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-lipoic acid increases energy expenditure by enhancing AMPK-PGC-1α signalling in the skeletal muscle of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alpha-lipoic acid regulates AMP-activated protein kinase and inhibits insulin secretion from beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Use of L-Lysine Thioctate in a Transgenic Mouse Model of Alzheimer's Disease: A Comparative Guide
This guide provides a comparative analysis of L-Lysine Thioctate's potential efficacy in a preclinical Alzheimer's disease (AD) model, benchmarked against another prominent antioxidant, Coenzyme Q10 (CoQ10). The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and methodologies to inform further research.
Disease Model Focus: The data presented primarily pertains to transgenic mouse models of Alzheimer's disease, particularly those overexpressing mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), such as the APP/PS1 mouse line. These models are widely used as they develop key pathological features of AD, including amyloid-beta (Aβ) plaques and cognitive deficits[1][2][3].
Comparative Efficacy of Neuroprotective Compounds
The following table summarizes the reported effects of this compound's constituent components (Thioctic Acid and L-Lysine) and Coenzyme Q10 on key pathological markers in AD animal models.
| Parameter | Thioctic Acid (Alpha-Lipoic Acid) | L-Lysine | Coenzyme Q10 |
| Cognitive Function | Improvement in spatial memory (Morris Water Maze)[4] | A derivative, N-iminoethyl-L-lysine, improved spatial memory[4] | Increased long-term and spatial working memory[5] |
| Amyloid-beta (Aβ) Plaques | Reduced cortical amyloid deposition[4] | N-iminoethyl-L-lysine reduced cortical amyloid deposition[4] | Effective in reducing Aβ plaques[5] |
| Oxidative Stress | Scavenges reactive oxygen species (ROS), increases glutathione levels[6] | Acts as an antioxidant, reducing ROS[[“]] | Potent antioxidant, limits ROS generation[5] |
| Neuroinflammation | Downregulates redox-sensitive inflammatory processes[8] | Promotes neuroprotection by reducing inflammatory responses[[“]][[“]] | Upregulates the autophagy pathway, suggesting anti-inflammatory action[5] |
| Signaling Pathway Modulation | Enhances insulin-stimulated glucose metabolism[8]; Modulates PI3K/Akt pathway[10] | Modulates microRNA-575/PTEN signaling[[“]] | Upregulates the autophagy pathway[5] |
Proposed Mechanism of Action: this compound
This compound is a salt combining the antioxidant properties of thioctic acid with the potential neuroprotective effects of L-lysine. Thioctic acid (alpha-lipoic acid) is a potent antioxidant that can scavenge reactive oxygen species and chelate metal ions, thereby reducing oxidative stress, a key factor in AD pathogenesis[6][11]. L-lysine has been shown to have anti-inflammatory and neuroprotective roles[[“]][[“]]. A derivative of L-lysine has been found to reduce amyloid pathology and improve memory in a transgenic mouse model of AD[4]. The combined action of these two molecules is hypothesized to provide a multi-faceted therapeutic approach against AD.
References
- 1. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Experimental Pharmacology in Transgenic Rodent Models of Alzheimer’s Disease [frontiersin.org]
- 3. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-iminoethyl-L-lysine improves memory and reduces amyloid pathology in a transgenic mouse model of amyloid deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Enzymatic Antioxidants against Alzheimer’s Disease: Prevention, Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. The Effect of Lipoic Acid Therapy on Cognitive Functioning in Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Potential Therapeutic Effects of Lipoic Acid on Memory Deficits Related to Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha lipoic acid for dementia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized L-Lysine Thioctate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of active pharmaceutical ingredients (APIs) such as L-Lysine Thioctate necessitates rigorous purity assessment to ensure safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized this compound, complete with experimental protocols and supporting data.
Introduction to this compound and Purity Considerations
This compound is an ionic salt formed between the essential amino acid L-Lysine and the antioxidant thioctic acid (alpha-lipoic acid). Its therapeutic potential is linked to the individual properties of its constituent parts. The purity of synthesized this compound can be affected by starting material impurities, side-reactions during synthesis, residual solvents, and degradation products. A multi-faceted analytical approach is therefore essential for a complete purity profile.
Comparative Analysis of Purity Assessment Methods
A battery of analytical techniques is required to comprehensively assess the purity of this compound. The following table summarizes the key methods, their purpose, and a comparison with alternatives.
| Analytical Technique | Purpose | Alternative(s) | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Assay and quantification of L-Lysine and Thioctic Acid; Detection and quantification of organic impurities. | Thin-Layer Chromatography (TLC), Capillary Electrophoresis (CE) | High resolution, sensitivity, and specificity; Amenable to validation for regulatory submissions. | Can be complex to develop methods; requires specialized equipment. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Determination of enantiomeric purity of L-Lysine. | Chiral Capillary Electrophoresis, Polarimetry | High accuracy and precision for quantifying enantiomeric excess. | Requires specialized chiral columns and method development. |
| Gas Chromatography-Headspace (GC-HS) | Quantification of residual solvents. | Thermogravimetric Analysis (TGA) | High sensitivity and specificity for volatile organic compounds. | Not suitable for non-volatile impurities. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Quantification of elemental impurities. | Atomic Absorption Spectroscopy (AAS) | Extremely high sensitivity for a wide range of elements. | High initial instrument cost. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification and confirmation of the salt structure. | Raman Spectroscopy | Provides a unique molecular fingerprint; fast and non-destructive. | Can be sensitive to sample preparation and physical state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | Mass Spectrometry (MS) | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to MS; requires more sample. |
| Karl Fischer Titration | Determination of water content. | Loss on Drying (LOD) | Specific for water; highly accurate and precise. | May not be suitable for all sample types. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization and validation for specific applications.
High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurities
This method is designed for the simultaneous determination of L-Lysine and Thioctic Acid and the detection of related organic impurities. An ion-pair reversed-phase HPLC method is proposed.
-
Instrumentation: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to separate L-Lysine, Thioctic Acid, and potential impurities. For example, starting with a low percentage of Mobile Phase B and gradually increasing it.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: L-Lysine has low UV absorbance, so detection can be challenging. Derivatization can be employed, or detection can be performed at a low wavelength (e.g., 210 nm). Thioctic acid can be detected at around 210 nm or 330 nm. A DAD is recommended to monitor multiple wavelengths.[1][2]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition.
-
Analysis: Inject the sample and a standard solution of known concentration. The purity is calculated by comparing the peak area of the main components to the total peak area of all components.
Chiral HPLC for Enantiomeric Purity of L-Lysine
This method is crucial to ensure that the L-Lysine component is of the desired L-enantiomer.
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: A chiral stationary phase (CSP) column suitable for amino acid separations (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, as recommended by the column manufacturer.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or pre-column derivatization with a fluorescent tag for enhanced sensitivity.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Analysis: Inject the sample and a standard containing both L- and D-Lysine to confirm the resolution and identify the peaks. The enantiomeric purity is expressed as the percentage of the L-enantiomer relative to the total area of both enantiomers.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
This method is used to identify and quantify residual solvents from the synthesis process.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A column suitable for residual solvent analysis (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A temperature gradient program is used to separate solvents with different boiling points.
-
Headspace Parameters:
-
Equilibration Temperature: e.g., 80 °C.
-
Equilibration Time: e.g., 30 minutes.
-
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial and add a suitable dissolution solvent (e.g., dimethyl sulfoxide or water).
-
Analysis: The headspace vapor is injected into the GC. The identification and quantification of residual solvents are performed by comparing the retention times and peak areas with those of known standards.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
This technique is used to detect and quantify trace elemental impurities that may be present from catalysts or manufacturing equipment.
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.
-
Sample Preparation: The this compound sample is typically digested using a microwave digestion system with a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) to bring the elements into solution.
-
Analysis: The digested sample solution is introduced into the ICP-MS. The instrument measures the mass-to-charge ratio of the ions produced in the plasma, allowing for the identification and quantification of a wide range of elements at very low concentrations.
Mandatory Visualizations
Conclusion
The purity assessment of synthesized this compound is a critical step in drug development and quality control. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides a robust framework for ensuring the identity, strength, quality, and purity of the final product. The provided experimental protocols serve as a foundation for developing and validating analytical methods that are fit for purpose and compliant with regulatory expectations. Researchers are encouraged to adapt and optimize these methods based on their specific synthesis route and the instrumentation available.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of L-Lysine Thioctate
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This document provides essential, step-by-step guidance for the proper disposal of L-Lysine thioctate, ensuring the safety of laboratory personnel and the protection of the environment.
Understanding the Compound
Hazard Assessment
Based on the available information for its constituent parts, this compound should be handled as a chemical waste. Neither L-Lysine nor thioctic acid are typically classified as acutely hazardous, but they must be disposed of responsibly to avoid environmental contamination.[1] Hazardous waste is defined as a solid, liquid, or gaseous material that exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2]
| Hazard Category | L-Lysine | Thioctic Acid | This compound (Anticipated) |
| Toxicity | May be harmful if swallowed or inhaled.[3] | Harmful if swallowed.[1] | Handle with care, assume potential for harm if ingested or inhaled. |
| Irritation | May cause eye, skin, and respiratory irritation. | Causes skin and serious eye irritation.[1] | Assume potential for skin and eye irritation. |
| Environmental Hazard | Data not readily available. | Toxic to aquatic life with long-lasting effects.[1] | Considered a potential environmental hazard; do not dispose down the drain. [2] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles.[3]
-
Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
A laboratory coat.
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.[4]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]
-
Collect this compound waste in a designated and properly labeled waste container.[6]
-
If the waste is in a solution, distinguish between aqueous and solvent-based waste streams if required by your institution's waste management plan.
3. Waste Container Requirements: Use appropriate containers for chemical waste storage.[7]
-
The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[4]
-
The container must be in good condition, with no leaks or damage.[7]
-
Keep the container securely closed except when adding waste.[2][6]
4. Labeling: Clearly label the waste container with the following information:[4]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").
5. Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
The storage area should be at or near the point of generation.[2]
-
Ensure the storage area is well-ventilated.
-
Store incompatible waste streams separately, using secondary containment if necessary.[7]
6. Disposal:
-
Never pour this compound waste down the drain.[2][4] This is crucial due to the ecotoxicity of thioctic acid.[1]
-
Do not dispose of this compound waste in the regular trash.[8]
-
Arrange for professional waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][6]
7. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[6]
-
The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the label first.[4] Always follow your institution's specific guidelines for empty container disposal.
Experimental Protocol: Decontamination of a Small Spill
In the event of a small spill of this compound powder:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear safety goggles, gloves, a lab coat, and if necessary, a dust mask to avoid inhalation.[9]
-
Containment: Cover the spill with an absorbent material suitable for chemical spills.
-
Clean-up:
-
For dry spills, carefully sweep or vacuum the material into a designated waste container.[3] Avoid generating dust.
-
For liquid spills, absorb the material with inert, non-combustible absorbent pads.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9]
-
Dispose: All contaminated materials (absorbent pads, gloves, etc.) must be placed in the hazardous waste container for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. formedium.com [formedium.com]
- 4. youtube.com [youtube.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. acs.org [acs.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding Your Research: A Guide to Handling L-Lysine Thioctate
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling of L-Lysine Thioctate, a compound comprised of the amino acid L-Lysine and the antioxidant thioctic acid (α-Lipoic acid). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of its constituent parts, primarily the more hazardous component, thioctic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
I. Personal Protective Equipment (PPE) at a Glance
A foundational aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, categorized by the nature of the task.
| Operation | Eyes | Hands | Body | Respiratory |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical safety goggles | Nitrile gloves | Laboratory coat | N95 or P2 respirator (if dust is generated) |
| Solution Preparation | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | Not required if performed in a fume hood |
| Experimental Use | Chemical safety goggles | Nitrile gloves | Laboratory coat | As dictated by the specific experimental protocol |
| Spill Cleanup (Solid) | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat | N95 or P2 respirator |
| Spill Cleanup (Liquid) | Chemical safety goggles or face shield | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat | Use in a well-ventilated area; respirator may be needed for large spills |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
II. Operational Plan: A Step-by-Step Guide
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
A. Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before handling the container, put on a laboratory coat, safety glasses, and nitrile gloves.
-
Verify Labeling: Confirm the container is clearly labeled as this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2]
B. Handling and Use
-
Work Area Preparation: Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Personal Protective Equipment: Wear a laboratory coat, chemical safety goggles, and nitrile gloves. For handling the solid form where dust may be generated, a respirator is required.[3]
-
Weighing:
-
Perform in a chemical fume hood or a balance enclosure to minimize dust inhalation.
-
Use a dedicated, clean spatula and weighing vessel.
-
Close the container immediately after dispensing.
-
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, do so in a well-ventilated area, away from ignition sources.
-
C. Spill Management
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Alert: Inform your supervisor and laboratory safety officer.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Containment:
-
Solid Spills: Gently sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal.[1]
-
Liquid Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a labeled, sealed container for disposal.
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
D. Disposal Plan
-
Waste Identification: All waste containing this compound must be considered chemical waste.
-
Containerization:
-
Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Collect liquid waste in a compatible, sealed, and labeled container.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain.[1][4][5]
III. Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
IV. Visual Workflow Guides
To further clarify the operational procedures, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
